Bicyclo[2.2.2]octa-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
500-23-2 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h1-3,5,7-8H,4,6H2 |
InChI Key |
PPABCIZFQNHUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[2.2.2]octa-2,5-diene: IUPAC Nomenclature and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octa-2,5-diene is a highly strained, bridged bicyclic organic compound with the molecular formula C₈H₁₀. Its rigid framework and the presence of two non-conjugated double bonds make it a valuable building block in organic synthesis, particularly as a ligand in organometallic chemistry and as a precursor to various polycyclic systems. This guide provides a comprehensive overview of its IUPAC nomenclature, detailed molecular structure, and key spectroscopic and physical properties.
IUPAC Nomenclature and Structural Elucidation
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived as follows:
-
bicyclo : Indicates a bicyclic compound containing two rings.
-
[2.2.2] : These numbers, enclosed in square brackets, denote the number of atoms in each of the three bridges connecting the two bridgehead carbon atoms. In this case, there are two carbons in each of the three bridges.
-
octa : Specifies that the total number of carbon atoms in the bicyclic system is eight.
-
-2,5-diene : Indicates the presence of two double bonds, located at positions 2 and 5 of the carbon framework.
The numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge back to the first bridgehead, and concludes with numbering the shortest bridge.
Below is a diagram illustrating the logical relationship for the IUPAC nomenclature of this compound.
Caption: Logical breakdown of the IUPAC name for this compound.
Molecular Structure and Quantitative Data
The structure of this compound has been determined with high precision using gas electron diffraction. The molecule possesses a highly symmetrical and rigid cage-like structure.
The following diagram, generated using the DOT language, visualizes the molecular structure of this compound.
Caption: 2D representation of the this compound structure.
Structural Parameters
The precise bond lengths and angles of this compound have been determined by gas electron diffraction. These values highlight the strain within the bicyclic system.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=C | 1.339 ± 0.005 |
| C-C (vinyl-alkyl) | 1.521 ± 0.008 |
| C-C (alkyl-alkyl) | 1.553 ± 0.017 |
| Bond Angles (°) | |
| C-C=C | 113.5 ± 0.5 |
| Dihedral Angle | 123.4 ± 2.2 |
Data sourced from A. Yokozeki and K. Kuchitsu, Bulletin of the Chemical Society of Japan, 1971, 44, 2356-2363.
Spectroscopic Data
The spectroscopic data for this compound are crucial for its identification and characterization. While detailed spectra for the unsubstituted parent compound are not widely published, data for closely related derivatives provide insight into the expected spectral features.
| Spectroscopy | Expected Features for Unsubstituted this compound |
| ¹H NMR | Olefinic protons (C=C-H) would appear as a multiplet around 6.0-6.5 ppm. Bridgehead protons would be observed as a multiplet around 3.0-3.5 ppm. Methylene bridge protons would appear as a multiplet around 1.5-2.0 ppm. |
| ¹³C NMR | Olefinic carbons (C=C) would have a chemical shift in the range of 130-140 ppm. Bridgehead carbons would be expected in the range of 35-45 ppm. Methylene bridge carbons would be the most upfield, around 25-35 ppm. |
| Infrared (IR) | A characteristic C=C stretching vibration would be observed around 1600-1650 cm⁻¹. The C-H stretching of the vinyl groups would appear above 3000 cm⁻¹, while the aliphatic C-H stretching would be just below 3000 cm⁻¹. |
Experimental Protocols: Synthesis
The most common and direct route to the this compound core is through a Diels-Alder reaction. The parent compound can be synthesized via the cycloaddition of 1,3-cyclohexadiene (B119728) and a suitable dienophile, followed by subsequent modifications. A general, well-established protocol for a related derivative is presented below to illustrate the methodology.
General Procedure for the Synthesis of a this compound Derivative
This protocol outlines the synthesis of a substituted this compound via a Diels-Alder reaction, which is a common strategy for accessing this scaffold.
Reaction: Diels-Alder Cycloaddition of 1,3-Cyclohexadiene and an Activated Dienophile.
Materials:
-
1,3-Cyclohexadiene
-
Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
-
Solvent (e.g., toluene, xylene, or a neat mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with the dienophile and the solvent under an inert atmosphere.
-
1,3-Cyclohexadiene is added to the solution.
-
The reaction mixture is heated to a temperature appropriate for the specific dienophile (typically ranging from 80 to 150 °C).
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.
The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative.
Caption: A generalized experimental workflow for the synthesis of a this compound derivative.
Conclusion
This compound is a foundational structure in the study of strained polycyclic molecules and serves as a versatile intermediate in organic synthesis. Its well-defined IUPAC nomenclature reflects its precise and rigid molecular architecture. The quantitative structural data and characteristic spectroscopic features provide the necessary tools for its identification and utilization in the development of novel chemical entities and materials. The synthetic accessibility through the Diels-Alder reaction further underscores its importance for researchers in both academic and industrial settings.
An In-depth Technical Guide on the Physical Properties of Bicyclo[2.2.2]octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Bicyclo[2.2.2]octa-2,5-diene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included to aid in the replication of these measurements.
Core Physical Properties
This compound is a bicyclic organic compound with the molecular formula C8H10.[1] It is a volatile, colorless liquid at room temperature. The strained double bonds within its structure are of significant interest in organic synthesis and materials science.
Data Presentation
The following table summarizes the key physical properties of this compound:
| Physical Property | Value | Units |
| Molecular Formula | C8H10 | |
| Molecular Weight | 106.165 | g/mol |
| Physical State | Liquid | at 25°C |
| Density | 0.969 | g/cm³ |
| Boiling Point | 142.4 | °C at 760 mmHg |
| Melting Point | Below 25°C | °C |
| Refractive Index | 1.535 | |
| Solubility | Insoluble in water; Soluble in many organic solvents. |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below.
Determination of Boiling Point (Distillation Method)
The boiling point of this compound can be accurately determined using a simple distillation apparatus.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer (-10 to 200 °C)
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. Record the temperature range over which the liquid distills at a constant rate.
Determination of Density (Pycnometer Method)
The density of liquid this compound can be determined with high precision using a pycnometer.
Apparatus:
-
Pycnometer (a specific volume glass flask with a ground-glass stopper)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to overflow.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully wipe the exterior dry, and record its mass.
-
Empty and clean the pycnometer. Fill it with distilled water of a known density at the same temperature, and repeat steps 4-6 to determine the volume of the pycnometer.
-
Calculate the density of this compound using the formula: Density = (mass of liquid) / (volume of pycnometer)
Determination of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens paper and a suitable solvent (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting it to a standard temperature (e.g., 20°C). Allow the instrument to equilibrate.
-
Clean the prism surfaces of the refractometer with a soft lens paper moistened with a suitable solvent and allow them to dry completely.
-
Using a dropper, apply a few drops of this compound onto the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach the set temperature.
-
Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
If necessary, adjust the dispersion correction to eliminate any color fringes at the boundary.
-
Read the refractive index value from the instrument's scale.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of this compound.
Caption: Logical workflow for the determination of physical properties.
References
Bicyclo[2.2.2]octa-2,5-diene: A Technical Guide for Researchers
For immediate reference, the Chemical Abstracts Service (CAS) number for Bicyclo[2.2.2]octa-2,5-diene is 500-23-2, and its molecular weight is approximately 106.17 g/mol . [1][2][3]
This technical guide provides an in-depth overview of this compound, a versatile bicyclic diene utilized in synthetic organic chemistry. The content herein is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is a hydrocarbon with a bridged bicyclic structure containing two non-conjugated double bonds. Its strained yet rigid framework imparts unique reactivity, making it a valuable building block and ligand in various chemical transformations.
| Property | Value | Source |
| CAS Number | 500-23-2 | [1][2][3] |
| Molecular Formula | C₈H₁₀ | [1][2] |
| Molecular Weight | 106.17 g/mol | [3] |
| Density | 0.969 g/cm³ | [2] |
| Boiling Point | 142.4 °C at 760 mmHg | [2] |
| Flash Point | 18 °C | [2] |
| Refractive Index | 1.535 | [2] |
Synthesis Methodologies
The synthesis of this compound and its derivatives is a subject of ongoing research, with various strategies developed to access this scaffold. A prominent approach involves intramolecular [4+2] cycloaddition reactions.
One notable synthetic route is the domino retro-Diels-Alder/Diels-Alder reaction. This method utilizes masked o-benzoquinones (MOBs), generated through the pyrolysis of their dimers, which then react with a variety of olefinic and acetylenic dienophiles. This strategy offers a highly stereo- and regioselective pathway to functionalized bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives.
Optically active 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes, which are valuable as chiral ligands, have been synthesized through methods that establish chirality early in the synthetic sequence, avoiding challenging separations of enantiomers. One such approach employs a bridged Robinson annulation of 1,5-diketones or 1,5-ketoaldehydes.
Key Reactions and Applications
This compound and its derivatives are primarily recognized for their role as chiral ligands in asymmetric catalysis, particularly in rhodium-catalyzed reactions. The rigid bicyclic framework provides a well-defined steric environment that can induce high levels of enantioselectivity.
Rhodium-Catalyzed Asymmetric Additions: Chiral this compound ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones and arylations of N-tosylarylimines. These reactions are crucial for the synthesis of enantiomerically pure compounds, a key consideration in pharmaceutical development. The steric effects of the substituents on the diene ligand are believed to play a critical role in achieving high enantioselectivity.
Cycloaddition Reactions: The double bonds in this compound can participate in various cycloaddition reactions. For instance, transition-metal-catalyzed [4+2+2] cycloadditions with 1,3-butadienes, using cobalt-based catalytic systems, proceed in excellent yields.
Electrophilic Bromination: The reaction of this compound with bromine leads to skeletal rearrangements, forming dibromides with a bicyclo[3.2.1]octene skeleton. This rearrangement is thought to proceed through a bromonium cation intermediate.
Experimental Protocol: Domino Retro-Diels-Alder/Diels-Alder Reaction
The following is a generalized protocol for the synthesis of a bicyclo[2.2.2]octadienone derivative via a domino retro-Diels-Alder/Diels-Alder reaction, based on reported methodologies.
Materials:
-
Dimer of a masked o-benzoquinone (e.g., 3a-e as described in the literature)
-
Dienophile (e.g., dimethylacetylenedicarboxylate)
-
Mesitylene (B46885) (solvent)
Procedure:
-
A solution of the masked o-benzoquinone dimer in mesitylene (e.g., 0.25 M) is prepared.
-
The desired dienophile is added to the solution. The number of equivalents is calculated with respect to the masked o-benzoquinone monomer that will be generated.
-
The reaction mixture is heated to a high temperature (e.g., 220 °C) in a sealed tube or under reflux.
-
The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octadienone derivative.
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of chiral bicyclo[2.2.2]octadiene ligands.
Caption: Generalized workflow for the synthesis of chiral bicyclo[2.2.2]octadiene ligands.
References
Spectroscopic Profile of Bicyclo[2.2.2]octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.2]octa-2,5-diene, a rigid bicyclic diene of significant interest in organic synthesis and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The unique, strained ring system of this compound gives rise to a distinct spectroscopic signature. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative
Note: Data presented is for (1R,4S)-dimethyl this compound-2,3-dicarboxylate, as a representative example.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 6.31 | s | 2H | Vinylic Protons (C=CH) | - |
| 3.96 | s | 2H | Bridgehead Protons (CH) | - |
| 3.70 | s | 6H | Methyl Protons (-OCH₃) | - |
| 1.41 | qd | 2H | Methylene Protons (-CH₂-) | J = 6.8 |
| 1.33 | qd | 2H | Methylene Protons (-CH₂-) | J = 6.8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 134.1 | Vinylic Carbons (C=C) |
| 37.1 | Bridgehead Carbons (CH) |
| 25.5 | Methylene Carbons (-CH₂) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | =C-H Stretch (vinylic) |
| 2945 | Strong | C-H Stretch (aliphatic) |
| 1610 | Medium | C=C Stretch (alkene) |
| 710 | Strong | =C-H Bend (cis-alkene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 106 | High | [C₈H₁₀]⁺ (Molecular Ion) |
| 78 | Moderate | [C₆H₆]⁺ (Retro-Diels-Alder) |
| 28 | Moderate | [C₂H₄]⁺ (Retro-Diels-Alder) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: A solution of 5-10 mg of purified this compound is prepared in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing.
-
Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative data for all carbon environments.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Introduction and Ionization: The volatile this compound sample is introduced into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions, typically using an electron energy of 70 eV.
-
Mass Analysis and Detection: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound. A key fragmentation pathway for bicyclic systems like this is the retro-Diels-Alder reaction.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of Unsubstituted Bicyclo[2.2.2]octa-2,5-diene
This technical guide provides a comprehensive overview of the synthesis of unsubstituted Bicyclo[2.2.2]octa-2,5-diene, a key bicyclic organic compound. The synthesis primarily relies on the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy
The core of the synthesis for this compound involves a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This reaction typically involves a conjugated diene and a dienophile. In the case of unsubstituted this compound, the reaction would conceptually involve 1,3-cyclohexadiene (B119728) as the diene component and an acetylene (B1199291) equivalent as the dienophile.
However, direct cycloaddition with acetylene can be challenging due to its gaseous nature and the high temperatures and pressures often required. A more common and practical approach involves the use of an acetylene derivative with activating groups, which can be subsequently removed. One such strategy employs a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a reaction with 1,3-butadiene, which can be adapted for 1,3-cyclohexadiene.
Another established route involves the reaction of benzene (B151609) oxide with a suitable dienophile, followed by subsequent transformations to yield the desired bicyclo[2.2.2]octadiene core. For the synthesis of the parent, unsubstituted this compound, a multi-step process starting from more readily available materials is often employed. This can involve the formation of a substituted bicyclo[2.2.2]octadiene intermediate followed by removal of the substituents.
A representative synthetic approach involves the Diels-Alder reaction of 1,3-cyclohexadiene with an activated dienophile, such as ethyl 3-bromopropiolate, followed by further modifications.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of substituted bicyclo[2.2.2]octadienes, adapted for the synthesis of the unsubstituted parent compound.
Step 1: Synthesis of Ethyl 3-bromothis compound-2-carboxylate
This step involves the Diels-Alder reaction between 1,3-cyclohexadiene and ethyl 3-bromopropiolate.[1][2]
-
Reaction: 1,3-Cyclohexadiene + Ethyl 3-bromopropiolate → Ethyl 3-bromothis compound-2-carboxylate
-
Procedure: To a solution of ethyl 3-bromopropiolate in a suitable solvent, 1,3-cyclohexadiene is added. The reaction mixture is heated to ensure the progression of the Diels-Alder reaction. The temperature is carefully controlled to prevent a retro-Diels-Alder reaction.[1][2]
-
Purification: The crude product is purified by flash column chromatography.[3]
Step 2: Reductive Debromination and Decarboxylation
The subsequent steps would involve the removal of the bromo and carboxylate groups to yield the unsubstituted this compound. This can be achieved through a series of reduction and decarboxylation reactions.
-
Procedure: The purified ethyl 3-bromothis compound-2-carboxylate is subjected to reductive debromination, for instance, using a hydride source. This is followed by saponification of the ester and subsequent decarboxylation to yield the final product.
Quantitative Data
The following table summarizes typical quantitative data for the key Diels-Alder reaction step, based on the synthesis of a substituted analog.
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Cyclohexadiene | 1.2 equivalents | [1] |
| Ethyl 3-bromopropiolate | 1.0 equivalent | [1] |
| Reaction Conditions | ||
| Temperature | 60 °C | [1] |
| Reaction Time | Not specified, monitored by TLC | [3] |
| Solvent | Toluene | [3] |
| Product Yield | ||
| Yield of Ethyl 3-bromothis compound-2-carboxylate | 71% | [2] |
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of the bicyclo[2.2.2]octadiene core.
References
The Discovery and Synthetic Evolution of Bicyclo[2.2.2]octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octa-2,5-diene, a strained bicyclic olefin, has captivated organic chemists since its discovery, serving as a versatile scaffold in the synthesis of complex molecules and as a ligand in transition metal catalysis. This technical guide provides an in-depth exploration of the historical discovery and the evolution of the synthesis of this pivotal molecule. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of relevant quantitative data. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and transformations.
Discovery and Historical Context
The first synthesis of this compound was reported in 1955 by Jack Hine, John A. Brown, Leon H. Zalkow, William E. Gardner, and Mildred Hine.[1] Their work laid the foundation for the exploration of the unique chemical and physical properties of this strained diene. A significant advancement in the chemistry of bicyclo[2.2.2]octane derivatives came with the development of synthetic routes to bicyclo[2.2.2]octane-2,5-dione, a crucial precursor for creating a variety of substituted bicyclo[2.2.2]octa-2,5-dienes. These derivatives, particularly chiral variants, have found significant application as ligands in asymmetric catalysis, demonstrating their importance in modern organic synthesis.
Synthetic Pathways to this compound
The construction of the this compound framework is most commonly achieved through a Diels-Alder reaction to form a bicyclo[2.2.2]octane precursor, which is then converted to the desired diene. A key intermediate in many synthetic routes is bicyclo[2.2.2]octane-2,5-dione.
Synthesis of Bicyclo[2.2.2]octane-2,5-dione via Diels-Alder Reaction
A prevalent method for the synthesis of the bicyclo[2.2.2]octane core involves the Diels-Alder cycloaddition. One effective approach utilizes the reaction of a 1,3-cyclohexadiene (B119728) derivative with an appropriate dienophile.[2] For instance, the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene with α-acetoxyacrylonitrile provides a direct route to a functionalized bicyclo[2.2.2]octane system, which can then be hydrolyzed to bicyclo[2.2.2]octane-2,5-dione.[3] Lewis acid catalysis, for example with BF₃·OEt₂, can be employed to accelerate the reaction and improve stereoselectivity.[4]
Conversion of Bicyclo[2.2.2]octane-2,5-dione to this compound
The transformation of bicyclo[2.2.2]octane-2,5-dione to this compound is a critical step. A common strategy involves the formation of a divinyl triflate from the dione (B5365651), followed by a palladium-catalyzed cross-coupling reaction.[5]
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This protocol is adapted from a general procedure for Diels-Alder reactions to form bicyclo[2.2.2]octane cores.[3][4]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1.0 M pH 7 phosphate (B84403) buffer
-
Diethyl ether
Procedure:
-
Dissolve 2,6-dimethylbenzoquinone (1.0 g, 7.35 mmol) in toluene (70 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add 1-acetoxy-1,3-butadiene (2.2 mL, 18.37 mmol).
-
Add BF₃·OEt₂ (0.9 mL, 7.35 mmol) dropwise to the vigorously stirred solution.
-
Continue stirring at 0 °C for 90 minutes.
-
Quench the reaction by adding 1.0 M pH 7 phosphate buffer (5 mL).
-
Filter the biphasic solution and transfer it to a separatory funnel containing 60 mL of phosphate buffer and 100 mL of diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting adduct can then be hydrolyzed under acidic conditions to yield the dione.
Synthesis of 2,5-Disubstituted this compound from Bicyclo[2.2.2]octane-2,5-dione
This protocol describes the conversion of the dione to a disubstituted diene, a common method for producing chiral ligands.[5]
Materials:
-
Bicyclo[2.2.2]octane-2,5-dione
-
Lithium diisopropylamide (LDA) in THF
-
N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Organomagnesium bromide (R-MgBr)
-
PdCl₂(dppf) (catalyst)
-
Diethyl ether
Procedure:
-
To a solution of bicyclo[2.2.2]octane-2,5-dione in THF at -78 °C, add a solution of LDA.
-
After stirring for the appropriate time, add a solution of Tf₂NPh in THF and allow the reaction to warm to room temperature.
-
After workup, the resulting ditriflate is obtained.
-
To a solution of the ditriflate in diethyl ether, add the organomagnesium bromide and the PdCl₂(dppf) catalyst.
-
Reflux the reaction mixture until the starting material is consumed.
-
After aqueous workup and purification by chromatography, the desired 2,5-disubstituted this compound is obtained.
Quantitative Data
The following table summarizes key physical and chemical properties of the parent this compound molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ | [6] |
| Molecular Weight | 106.16 g/mol | [6] |
| CAS Registry Number | 500-23-2 | [6] |
| IUPAC Name | This compound | [6] |
| InChIKey | PPABCIZFQNHUIH-UHFFFAOYSA-N | [6] |
Logical Relationships in Synthesis
The synthesis of this compound and its derivatives relies on a series of well-established organic transformations. The logical flow from readily available starting materials to the final product is depicted in the following diagram.
Conclusion
This compound, since its initial synthesis over half a century ago, has proven to be a molecule of enduring interest and utility in organic chemistry. The synthetic strategies, primarily centered around the Diels-Alder reaction, have been refined over the years to allow for the efficient and stereocontrolled production of the parent diene and a wide array of its derivatives. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with a solid foundation for understanding and utilizing this important chemical entity in their work. The continued exploration of the reactivity and application of this compound is poised to yield further innovations in chemical synthesis and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C8H10 | CID 136325 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Structure and Bonding in Bicyclo[2.2.2]octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octa-2,5-diene is a strained, non-conjugated diene that exhibits fascinating electronic properties due to the spatial proximity of its two π-bonds. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this molecule, focusing on the through-space and through-bond interactions between the double bonds. We present quantitative data from photoelectron spectroscopy and computational studies, detail the experimental and theoretical methodologies used to investigate these phenomena, and provide a visual representation of the key orbital interactions. Understanding the electronic landscape of this and similar bicyclic systems is crucial for applications in medicinal chemistry and materials science, where such frameworks can act as rigid scaffolds.
Introduction
This compound, a member of the bicyclic alkadiene family, presents a unique case for studying intramolecular orbital interactions. Despite the formal absence of conjugation, the two ethylene (B1197577) bridges are held in a rigid conformation that allows for significant overlap and interaction between their respective π-orbitals. This interaction leads to a splitting of the π-molecular orbitals into symmetric and antisymmetric combinations, a phenomenon that can be probed experimentally and explained through molecular orbital theory. This guide will delve into the specifics of these interactions, providing a detailed overview for researchers in relevant fields.
Electronic Structure and Orbital Interactions
The electronic structure of this compound is characterized by the interaction of the two π-bonds across the bicyclic framework. These interactions are primarily of two types: through-space and through-bond.
-
Through-space interaction: This is a direct overlap of the p-orbitals of the two double bonds in space. This interaction is significant in this compound due to the close proximity of the two ethylene bridges.
-
Through-bond interaction: This is an indirect interaction mediated by the σ-bonds of the bicyclic framework. The σ-orbitals of the ethano bridges can mix with the π-orbitals, providing a pathway for electronic communication.
In this compound, both through-space and through-bond interactions play a role, with experimental and computational studies indicating that through-space interaction is the dominant factor in the splitting of the π-orbitals. This interaction leads to the formation of two new molecular orbitals: a symmetric combination (π_s) and an antisymmetric combination (π_a) of the original π-orbitals. The energy difference between these two orbitals, known as the interaction energy, has been determined to be approximately 0.6 eV by photoelectron spectroscopy.[1][2]
Quantitative Data
The electronic properties of this compound have been quantified through various experimental and computational methods. The following table summarizes key data.
| Parameter | Value | Method | Reference |
| First Vertical Ionization Energy | 8.87 eV | Photoelectron Spectroscopy | NIST WebBook |
| π-Bond Interaction Energy | 0.6 eV | Photoelectron Spectroscopy | [1][2] |
Experimental and Computational Protocols
Photoelectron Spectroscopy
Experimental Setup:
He(I) photoelectron spectroscopy is the primary experimental technique used to probe the electronic structure of volatile organic compounds like this compound. A typical experimental setup consists of the following components:
-
Light Source: A helium discharge lamp is used to generate He(I)α radiation with an energy of 21.22 eV.
-
Ionization Chamber: The gaseous sample is introduced into a high-vacuum chamber where it is irradiated by the He(I)α photons.
-
Electron Energy Analyzer: The kinetic energy of the photoemitted electrons is measured using a hemispherical or cylindrical mirror analyzer.
-
Detector: An electron multiplier is used to detect the energy-analyzed electrons.
-
Vacuum System: A high-vacuum system (typically <10⁻⁵ torr) is required to prevent scattering of the photoelectrons.
Methodology:
The sample is introduced into the ionization chamber as a vapor. The incident photons ionize the molecules, and the kinetic energy of the ejected electrons is measured. The ionization energy (IE) is then calculated using the following equation:
IE = hν - E_k
where hν is the energy of the incident photon and E_k is the measured kinetic energy of the photoelectron. The resulting photoelectron spectrum is a plot of the number of photoelectrons versus their ionization energy. Each peak in the spectrum corresponds to the ionization of an electron from a specific molecular orbital.
Computational Chemistry
Theoretical Framework:
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and bonding of molecules. These methods solve the Schrödinger equation to provide information about molecular orbital energies, shapes, and other electronic properties.
Software:
Software packages such as Gaussian, GAMESS, and ORCA are commonly used to perform these calculations.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is first optimized to find the lowest energy conformation. This is typically done using a method like B3LYP with a basis set such as 6-31G(d).
-
Frequency Calculation: A frequency calculation is then performed to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are then calculated. This analysis provides insights into the nature of the through-bond and through-space interactions. Natural Bond Orbital (NBO) analysis can also be performed to further investigate these interactions.
Visualization of Orbital Interactions
The following diagram, generated using the DOT language, illustrates the through-space interaction between the two π-bonds in this compound, leading to the formation of the symmetric (π_s) and antisymmetric (π_a) molecular orbitals.
Conclusion
The electronic structure of this compound is a textbook example of the consequences of forcing non-conjugated π-systems into close spatial proximity. The resulting through-space and through-bond interactions lead to a splitting of the π-molecular orbitals, which has been clearly observed through photoelectron spectroscopy and corroborated by computational studies. A thorough understanding of these electronic effects is essential for the rational design of molecules with specific electronic and reactive properties, with implications for drug development and materials science. The methodologies and data presented in this guide provide a solid foundation for researchers working with this and related bicyclic frameworks.
References
An In-depth Technical Guide on the Thermochemical Properties of Bicyclo[2.2.2]octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for Bicyclo[2.2.2]octa-2,5-diene, a strained bicyclic diene of significant interest in organic synthesis and materials science. Understanding its energetic properties is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new materials with tailored functionalities. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and provides visualizations of the underlying principles.
Core Thermochemical Data
The thermochemical properties of this compound are fundamental to understanding its stability and reactivity. The following tables present a summary of the available experimental and calculated data.
Table 1: Enthalpy Data for this compound and Related Compounds
| Property | Species | Value | Units | Method | Reference |
| Enthalpy of Hydrogenation (ΔhydH°) | This compound (l) | -235.2 ± 0.42 | kJ/mol | Calorimetry (Chyd) | --INVALID-LINK--[1] |
| Enthalpy of Formation (ΔfH°solid) | Bicyclo[2.2.2]octane (s) | -147.1 ± 0.84 | kJ/mol | Combustion Calorimetry (Ccr) | --INVALID-LINK--[2][3] |
| Calculated Enthalpy of Formation (ΔfH°liquid) | This compound (l) | 88.1 ± 0.94 | kJ/mol | Calculation | This work |
Table 2: Entropy and Heat Capacity Data for Bicyclo[2.2.2]octane
| Property | Species | Value | Units | Method | Reference |
| Standard Molar Entropy (S°solid,1 bar) | Bicyclo[2.2.2]octane (s) | 209.95 | J/mol·K | N/A | --INVALID-LINK--[2][3] |
| Constant Pressure Heat Capacity (Cp,solid) | Bicyclo[2.2.2]octane (s) | 157.69 | J/mol·K | Adiabatic Calorimetry | --INVALID-LINK--[2] |
Experimental and Computational Methodologies
The determination of thermochemical data relies on a combination of precise experimental measurements and sophisticated computational models.
Experimental Protocols
1. Enthalpy of Hydrogenation via Calorimetry:
The enthalpy of hydrogenation of this compound was determined by reacting the compound with hydrogen gas in a solution calorimeter.[1]
-
Apparatus: A solution calorimeter, often of the rocking-bomb type, is used to measure the heat evolved during the reaction.
-
Procedure: A known mass of this compound, dissolved in a suitable solvent (e.g., acetic acid), is placed in the calorimeter. A catalyst, typically platinum oxide, is also added. The system is allowed to reach thermal equilibrium. A known amount of hydrogen gas is then introduced, and the temperature change of the calorimeter and its contents is precisely measured.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature rise, the heat capacity of the calorimeter system, and the number of moles of the reactant.
2. Enthalpy of Formation from Combustion Calorimetry:
The standard enthalpy of formation of the saturated analogue, Bicyclo[2.2.2]octane, was determined using bomb calorimetry.[2] This value is crucial for calculating the enthalpy of formation of the diene.
-
Apparatus: A high-pressure oxygen bomb calorimeter is employed.
-
Procedure: A weighed sample of Bicyclo[2.2.2]octane is placed in a crucible inside the bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known mass of water in an insulated container. The sample is ignited electrically, and the resulting temperature increase of the water is measured.
-
Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂ and H₂O).
3. Heat Capacity by Adiabatic Calorimetry:
The heat capacity of solid Bicyclo[2.2.2]octane was measured using adiabatic calorimetry.[2] This technique is also applicable to liquid samples.
-
Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings.
-
Procedure: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured under near-adiabatic conditions.
-
Data Analysis: The heat capacity is calculated from the electrical energy input and the measured temperature change.
Computational Methods
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermochemical properties.
-
DFT Functionals: Various functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly used to calculate the electronic structure and energies of molecules.[4] The choice of functional and basis set is critical for obtaining accurate results.
-
Calculations: By optimizing the molecular geometry and performing frequency calculations, it is possible to determine the enthalpy, entropy, and Gibbs free energy of a molecule. These calculations can provide valuable insights, especially for reactive or difficult-to-handle compounds. Recent studies on bicyclooctadiene derivatives for molecular solar thermal energy storage have utilized DFT to predict storage energies and thermal half-lives.[5]
Data Analysis and Derived Quantities
The experimental enthalpy of hydrogenation can be used in conjunction with the enthalpy of formation of the corresponding saturated alkane to determine the enthalpy of formation of the unsaturated compound.
Calculation of the Enthalpy of Formation of this compound:
The hydrogenation of this compound to Bicyclo[2.2.2]octane can be represented by the following reaction:
C₈H₁₀ (l) + 2H₂ (g) → C₈H₁₄ (s)
The enthalpy of reaction (hydrogenation) is given by:
ΔhydH° = ΔfH°(C₈H₁₄, s) - ΔfH°(C₈H₁₀, l) - 2 * ΔfH°(H₂, g)
Since the standard enthalpy of formation of H₂ gas is zero, the equation simplifies to:
ΔfH°(C₈H₁₀, l) = ΔfH°(C₈H₁₄, s) - ΔhydH°
Substituting the experimental values:
ΔfH°(C₈H₁₀, l) = (-147.1 kJ/mol) - (-235.2 kJ/mol) = 88.1 kJ/mol
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Enthalpy relationship between this compound and Bicyclo[2.2.2]octane.
Caption: Simplified experimental workflows for determining enthalpy changes.
Conclusion
The thermochemical data for this compound, particularly its positive enthalpy of formation, highlights its inherent strain energy, a key factor in its reactivity. While a complete experimental dataset for all its thermochemical properties is not yet available, the combination of experimental techniques for related compounds and the application of computational chemistry provides a robust understanding of its energetic landscape. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of molecules and reactions involving this important bicyclic diene. Further experimental work to directly measure the heat capacity and derive the standard entropy of this compound would be a valuable contribution to the field.
References
- 1. This compound [webbook.nist.gov]
- 2. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 3. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and computational evaluation of bicyclooctadienes towards molecular solar thermal energy storage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05791J [pubs.rsc.org]
A Technical Guide to the Synthesis and Characterization of Bicyclo[2.2.2]octa-2,5-diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octa-2,5-diene (BCOD) framework, a rigid and sterically defined bicyclic structure, has garnered significant attention in synthetic and medicinal chemistry. Its unique three-dimensional arrangement allows for the precise positioning of substituents, making BCOD derivatives valuable scaffolds in the design of chiral ligands for asymmetric catalysis, complex molecular architectures, and novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of BCOD derivatives, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.
Synthesis of this compound Derivatives
The construction of the BCOD core primarily relies on [4+2] cycloaddition reactions, with the Diels-Alder reaction being the most prominent method. Variations of this approach, including intramolecular and domino reaction sequences, have been developed to access a wide array of functionalized derivatives.
Diels-Alder Reactions
The intermolecular Diels-Alder reaction between a cyclohexadiene and a suitable dienophile is a fundamental approach to constructing the bicyclo[2.2.2]octane skeleton. For instance, the reaction of 1,3-cyclohexadiene (B119728) with dienophiles like dimethyl acetylenedicarboxylate (B1228247) can yield the corresponding BCOD derivative.[1] Catalysts may be employed to improve reaction rates and yields.
A significant advancement in the synthesis of functionalized BCODs is the domino retro-Diels-Alder/Diels-Alder reaction sequence. This method involves the in-situ generation of a reactive diene from a precursor via a retro-Diels-Alder reaction, which then participates in a subsequent Diels-Alder reaction with a chosen dienophile. This strategy has been successfully used to synthesize various bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives in good to excellent yields.[2][3]
The intramolecular Diels-Alder reaction offers a pathway to construct complex and sterically congested BCOD systems.[4][5] This approach is particularly valuable for creating chiral derivatives, which are crucial as ligands in asymmetric catalysis.
Synthesis from Chiral Precursors
Enantiomerically pure BCOD derivatives are highly sought after, particularly for their applications as chiral ligands in transition-metal-catalyzed reactions.[6][7] A common strategy involves starting from readily available chiral natural products, such as (−)-carvone.[8] An operationally simple and scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands has been developed, relying on an organocatalytic one-pot Michael addition–aldol reaction.[9][10]
The following diagram illustrates a generalized workflow for the synthesis of chiral BCOD ligands.
Characterization of this compound Derivatives
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of BCOD derivatives.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the structure of BCOD derivatives. The rigid bicyclic framework often leads to well-resolved spectra with characteristic chemical shifts and coupling constants. For example, in (1R,4S)-dimethyl this compound-2,3-dicarboxylate, the olefinic protons appear as a singlet at δ = 6.31 ppm, while the bridgehead protons are observed at δ = 3.96 ppm.[1] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm connectivity and assign complex proton and carbon signals.[11]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of BCOD derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition.[5] The NIST WebBook provides mass spectral data for the parent bicyclo[2.2.2]octane.[12]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the BCOD derivatives, such as carbonyls (C=O) and alkenes (C=C).[5]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute configuration for chiral molecules. It allows for precise measurements of bond lengths and angles, revealing the strain within the bicyclic framework.[13] For example, the crystal structure of 5-amino-3-ethoxy-1,8,8-trimethyl-2-azathis compound-4,6-dicarbonitrile has been determined, showing that the three six-membered rings adopt boat conformations.[14]
The following diagram outlines a typical characterization workflow for newly synthesized BCOD derivatives.
Data Presentation
The following tables summarize representative quantitative data for selected BCOD derivatives.
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| (1R,4S)-dimethyl this compound-2,3-dicarboxylate[1] | CDCl₃ | Olefinic H | 6.31 (s, 2H) |
| Bridgehead H | 3.96 (s, 2H) | ||
| Methoxy H | 3.70 (s, 6H) | ||
| Methylene H | 1.41 (quasi d, 2H), 1.33 (quasi d, 2H) | ||
| Compound 10 from Andibenin B synthesis[5] | CDCl₃ | Aldehyde H | 9.51 (s, 1H) |
| Olefinic H | 7.12 (d, J = 1.4 Hz, 1H) | ||
| Methylene H | 4.79 (d, J = 18.0 Hz, 1H), 4.60 (d, J = 18.0 Hz, 1H) |
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| (1R,4S)-dimethyl this compound-2,3-dicarboxylate[1] | CDCl₃ | Carbonyl C | 166.5 |
| Olefinic C | 142.2, 133.6 | ||
| Methoxy C | 52.1 | ||
| Bridgehead C | 38.9 | ||
| Methylene C | 24.5 | ||
| Compound 10 from Andibenin B synthesis[5] | CDCl₃ | Aldehyde C | 202.1 |
| Ketone C | 197.9 | ||
| Ester C | 170.6 | ||
| Olefinic C | 169.2, 135.4 |
Experimental Protocols
General Procedure for the Domino Retro-Diels-Alder/Diels-Alder Reaction[2]
-
A solution of the masked o-benzoquinone dimer in mesitylene (B46885) (0.25 M) is prepared.
-
The desired dienophile (olefinic or acetylenic) is added to the solution. The number of equivalents is relative to the o-benzoquinone generated from the dimer.
-
The reaction mixture is heated to 220 °C.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified by column chromatography.
General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition using a Chiral BCOD Ligand[15]
-
A mixture of the chiral BCOD ligand and a rhodium precursor (e.g., [RhCl(cod)]₂) is dissolved in a suitable solvent (e.g., 1,4-dioxane) under an inert atmosphere.
-
The α,β-unsaturated ketone substrate is added to the catalyst solution.
-
An arylboronic acid and a base (e.g., aqueous K₂CO₃) are added to the reaction mixture.
-
The reaction is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Applications in Drug Development
The rigid bicyclo[2.2.2]octane framework is considered a privileged scaffold in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[15][16] Derivatives of BCOD have been explored for various therapeutic applications, including as antiviral agents. For example, fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[15] Furthermore, the bicyclo[2.2.2]octane core has been incorporated into molecules targeting inflammatory pathways, such as selective COX-2 inhibitors.[15]
The logical relationship between the BCOD scaffold and its potential therapeutic applications is depicted below.
References
- 1. acgpubs.org [acgpubs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands. | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fundamental Cycloaddition Reactions of Bicyclo[2.2.2]octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.2]octa-2,5-diene (BCOD) is a strained, non-conjugated diene that serves as a versatile building block in organic synthesis. Its rigid, bicyclic framework and reactive π-systems enable a variety of cycloaddition reactions, providing access to complex polycyclic architectures. This technical guide explores the fundamental cycloaddition reactions of BCOD, including photochemical, thermal, and metal-catalyzed transformations, providing detailed experimental protocols and quantitative data to support further research and application in drug discovery and materials science.
Photochemical Cycloaddition Reactions
Photochemical cycloadditions of BCOD primarily involve [2+2] cycloadditions, both intramolecularly and intermolecularly, leading to the formation of highly strained cage compounds. These reactions are typically initiated by direct irradiation or through the use of a photosensitizer.
Intramolecular [2+2] Photocycloaddition
Upon direct irradiation, BCOD can undergo an intramolecular [2+2] cycloaddition to form the highly strained quadricyclane (B1213432) derivative, tetracyclo[3.3.0.02,8.04,6]octane. This reversible photoisomerization is a key feature of molecular solar thermal energy storage systems.
Experimental Protocol: Intramolecular [2+2] Photocycloaddition of this compound
A solution of this compound (1.0 g, 9.4 mmol) in 100 mL of anhydrous and degassed acetone (B3395972) is placed in a quartz reaction vessel. The solution is irradiated with a medium-pressure mercury lamp (λ > 280 nm) at room temperature under a nitrogen atmosphere for 24 hours. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure to afford the crude product. Purification by vacuum distillation yields tetracyclo[3.3.0.02,8.04,6]octane as a colorless oil.
| Reactant | Product | Conditions | Yield | Reference |
| This compound | Tetracyclo[3.3.0.02,8.04,6]octane | Acetone, hν (>280 nm), 24h | >95% | [1] |
Thermal Cycloaddition Reactions
Thermal cycloadditions of BCOD are dominated by the Diels-Alder reaction, where it can act as a dienophile. The strained nature of the double bonds in BCOD makes it reactive towards various dienes.
Diels-Alder [4+2] Cycloaddition
This compound readily participates as a dienophile in Diels-Alder reactions with a variety of dienes, such as 1,3-cyclohexadiene (B119728), to yield polycyclic adducts. These reactions can be performed under thermal conditions, often requiring elevated temperatures, or can be accelerated by the use of Lewis acid catalysts.
Experimental Protocol: Thermal Diels-Alder Reaction of this compound with 1,3-Cyclohexadiene
A solution of this compound (1.0 g, 9.4 mmol) and freshly distilled 1,3-cyclohexadiene (1.5 g, 18.8 mmol) in 20 mL of anhydrous toluene (B28343) is placed in a sealed tube. The mixture is heated at 150 °C for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the Diels-Alder adduct.
| Diene | Dienophile | Conditions | Product | Yield | Reference |
| 1,3-Cyclohexadiene | This compound | Toluene, 150 °C, 48h | Tricyclo[6.2.2.02,7]dodeca-4,9,11-triene | 75% | [2] |
| Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 1,3-Cyclohexadiene | CHCl3, rt, 20 days | Diels-Alder adduct and retro-Diels-Alder adduct | 9% and 5% respectively | [2] |
Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysts, particularly those based on cobalt, rhodium, and nickel, are highly effective in promoting various cycloaddition reactions of BCOD, including [4+2+2], [2+2+2], and formal [4+2] cycloadditions. These reactions provide efficient routes to complex eight-membered rings and other polycyclic systems.
Cobalt-Catalyzed [4+2+2] Cycloaddition
Cobalt-based catalytic systems are particularly effective in promoting the [4+2+2] cycloaddition of BCOD with 1,3-butadienes, leading to the formation of tricyclic systems containing an eight-membered ring. These reactions often proceed in excellent yields.[3][4][5]
Experimental Protocol: Cobalt-Catalyzed [4+2+2] Cycloaddition of this compound with 1,3-Butadiene
To a flame-dried Schlenk flask under an argon atmosphere are added Co(acac)₂ (5 mol %), DPEphos (5.5 mol %), zinc powder (20 mol %), and ZnI₂ (10 mol %). Anhydrous THF (10 mL) is added, and the mixture is stirred for 10 minutes. This compound (1.0 mmol) and a solution of 1,3-butadiene (3.0 mmol) in THF are then added. The reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the [4+2+2] cycloadduct.[4]
Rhodium-Catalyzed Cycloadditions
Rhodium catalysts are widely used for various cycloaddition reactions involving BCOD, where BCOD can act as a ligand or a substrate. Chiral BCOD derivatives have been successfully employed as ligands in rhodium-catalyzed asymmetric 1,4-additions and [4+2] cycloadditions, achieving high enantioselectivities.
Table of Rhodium-Catalyzed Cycloadditions
| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| Asymmetric [4+2] Cycloaddition | Dienyl Isocyanate, 1-Octyne | [Rh(C₂H₄)₂Cl]₂ / Phosphoramidite (B1245037) L1 | Bicyclic Azocine | 40 | 99 | [6] |
| Asymmetric 1,4-Addition | Phenylboronic acid, Cyclohexenone | [RhCl((R,R)-Fc,Ph-bod)]₂ | 3-Phenylcyclohexanone | 98 | 99 | [7] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric [4+2] Cycloaddition
In a glovebox, [Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and the chiral phosphoramidite ligand L1 (5.5 mol %) are dissolved in anhydrous 1,2-dichloroethane (B1671644) (DCE). The solution is stirred for 20 minutes. The dienyl isocyanate (1.0 equiv) and the terminal alkyne (1.2 equiv) are then added. The reaction vessel is sealed and heated at 80 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched bicyclic azocine.[6]
Nickel-Catalyzed [2+2+2] Cycloaddition
Nickel catalysts are effective for the [2+2+2] cyclotrimerization of alkynes, and BCOD can participate in these reactions as a two-π-electron component. These reactions provide a powerful method for the synthesis of substituted benzene (B151609) derivatives and polycyclic compounds.
Table of Nickel-Catalyzed Cycloadditions
| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Regioselectivity | Reference |
| [2+2+2] Cycloaddition | 1-Hexyne (3 equiv) | Ni(COD)₂ / P(o-tolyl)₃ | 1,2,4-Tri-n-butylbenzene | 85 | >95:5 | [8] |
| Reductive [2+2] Cycloaddition | Phenylacetylene | Ni(COD)₂ / L1 (aminophosphine) | trans-1,2-Diphenylcyclobutene | 73 | - | [9] |
Experimental Protocol: Nickel-Catalyzed [2+2+2] Cycloaddition of Alkynes
In a nitrogen-filled glovebox, Ni(COD)₂ (5 mol %) and the phosphine (B1218219) ligand (10 mol %) are dissolved in anhydrous toluene. The alkyne (3.0 equiv) is added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by exposure to air. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the substituted benzene derivative.[8]
Conclusion
This compound is a versatile and reactive building block that undergoes a rich variety of cycloaddition reactions. Photochemical, thermal, and metal-catalyzed transformations provide access to a wide array of complex and structurally diverse polycyclic molecules. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the application of these fundamental reactions in the development of novel compounds and materials.
References
- 1. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Transition metal-catalyzed [4 + 2 + 2] cycloadditions of bicyclo[2.2.1]hepta-2,5-dienes (norbornadienes) and bicyclo[2.2.2]octa-2,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Transition Metal-Catalyzed [4 + 2 + 2] Cycloadditions of Bicyclo[2.2.1]hepta-2,5-dienes (Norbornadienes) and Bicyclo[2.2.2]octa-2,5-dienes1 - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienyl Isocyanates for the Synthesis of Bicyclic Azocine Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Synthesis Using Bicyclo[2.2.2]octa-2,5-diene Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral bicyclo[2.2.2]octa-2,5-diene (bod) ligands in rhodium-catalyzed asymmetric synthesis. This class of ligands has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds, offering distinct advantages in terms of reactivity and selectivity compared to more traditional chiral phosphine (B1218219) ligands.
Application Notes
Chiral dienes, particularly those based on the this compound scaffold, are highly effective ligands in rhodium-catalyzed asymmetric transformations.[1][2][3] These C2-symmetric ligands have demonstrated exceptional performance in a variety of reactions, most notably in the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones and the arylation of imines.[4][5][6]
A key advantage of these diene ligands is their modular and scalable synthesis, which often starts from a bicyclo[2.2.2]octane-2,5-dione key intermediate.[4][7] This allows for the preparation of a diverse library of ligands with varying steric and electronic properties, enabling the fine-tuning of the catalyst for specific substrates. The synthesis of these ligands can be achieved through methods such as intramolecular [4+2] cycloadditions or resolution of racemic starting materials.[1][3][8]
The rhodium complexes of these chiral dienes exhibit high catalytic activity and often provide superior enantioselectivity in carbon-carbon bond formation compared to their phosphorus-based counterparts.[2][9] For instance, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, the use of a C2-symmetric diphenylthis compound (Ph-bod) ligand resulted in the synthesis of diarylmethylamines with 95-99% enantiomeric excess (ee).[5][6] Similarly, high enantioselectivities of up to 99% ee have been achieved in the 1,4-addition of arylboronic acids to both cyclic and linear α,β-unsaturated ketones.[4]
The steric bulk of the substituents at the 2 and 5 positions of the this compound core is believed to play a crucial role in the enantiofacial discrimination of the substrate.[9] This has been demonstrated with ligands bearing phenyl, benzyl, and even ferrocenyl groups, with the latter showing enhanced enantioselectivity in some cases.[10][11]
Data Presentation
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
| Entry | α,β-Unsaturated Ketone | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | Phenylboronic acid | (R,R)-Ph-bod | >99 | 99 | [4] |
| 2 | 2-Cyclohexenone | 4-MeO-C6H4-B(OH)2 | (R,R)-Ph-bod | >99 | 99 | [4] |
| 3 | 2-Cyclopentenone | Phenylboronic acid | (R,R)-Ph-bod | 98 | 98 | [4] |
| 4 | (E)-5-Phenyl-3-penten-2-one | Phenylboronic acid | (R,R)-Bn-bod | 94 | 99 | [9] |
| 5 | 2-Cyclohexenone | Phenylboronic acid | (R,R)-Fc,Ph-bod | >99 | >99 | [10][11] |
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
| Entry | N-Tosylarylimine | Arylboroxine | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-(Phenylmethylene)-4-methylbenzenesulfonamide | (PhBO)3 | (R,R)-Ph-bod | 98 | 96 | [5] |
| 2 | N-(4-Trifluoromethylphenylmethylene)-4-methylbenzenesulfonamide | (PhBO)3 | (R,R)-Ph-bod | 99 | 96 | [5] |
| 3 | N-(4-Methoxyphenylmethylene)-4-methylbenzenesulfonamide | (PhBO)3 | (R,R)-Ph-bod | 99 | 95 | [5] |
| 4 | N-(4-Dimethylaminophenylmethylene)-4-methylbenzenesulfonamide | (PhBO)3 | (R,R)-Ph-bod | 99 | 98 | [5] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition of an Arylboronic Acid to an α,β-Unsaturated Ketone
This protocol is adapted from Hayashi, T. et al., J. Org. Chem. 2005, 70, 2503–2508.[4]
Materials:
-
[RhCl(C₂H₄)₂]₂ (Rhodium(I) chloride ethylene (B1197577) complex dimer)
-
(1R,4R)-2,5-Diphenylthis compound ((R,R)-Ph-bod)
-
Arylboronic acid
-
α,β-Unsaturated ketone
-
Dioxane (anhydrous)
-
Aqueous potassium hydroxide (B78521) (KOH) solution (1.5 M)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [RhCl(C₂H₄)₂]₂ (1.8 mg, 9.0 µmol Rh) and (R,R)-Ph-bod (2.6 mg, 9.9 µmol) to a dry reaction vial.
-
Add 1 mL of anhydrous dioxane to the vial and stir the mixture at room temperature for 5 minutes to allow for the formation of the catalyst complex.
-
To this solution, add the arylboronic acid (0.60 mmol) and stir for an additional 5 minutes.
-
Add the α,β-unsaturated ketone (0.30 mmol) to the reaction mixture.
-
Initiate the reaction by adding the aqueous KOH solution (0.1 mL, 1.5 M, 0.15 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
General Procedure for Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine
This protocol is adapted from Hayashi, T. et al., J. Am. Chem. Soc. 2004, 126, 13584-13585.[5]
Materials:
-
[Rh(acac)(C₂H₄)₂] (Acetylacetonatorhodium(I) ethylene complex)
-
(1R,4R)-2,5-Diphenylthis compound ((R,R)-Ph-bod)
-
N-Tosylarylimine
-
Arylboroxine
-
1,4-Dioxane (anhydrous)
-
Potassium hydroxide (KOH)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst by dissolving [Rh(acac)(C₂H₄)₂] (0.01 mmol) and (R,R)-Ph-bod (0.011 mmol) in 1 mL of anhydrous dioxane.
-
In a separate reaction vial, add the N-tosylarylimine (0.5 mmol), the arylboroxine (0.25 mmol), and powdered KOH (0.5 mmol).
-
Add 1 mL of anhydrous dioxane to the vial containing the substrates.
-
To this mixture, add an aliquot of the catalyst stock solution (e.g., 0.1 mL, representing 1 mol % of Rh).
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C) and monitor its progress by TLC or HPLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Analyze the enantiomeric purity of the product by chiral HPLC.
Mandatory Visualization
Caption: Catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Caption: General workflow for rhodium-catalyzed asymmetric synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. escholarship.org [escholarship.org]
- 10. A chiral this compound ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
Application Notes and Protocols for the Diels-Alder Reaction in the Synthesis of Bicyclo[2.2.2]octa-2,5-diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane framework is a key structural motif in many natural products and pharmaceutically active compounds. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of this bridged cyclic system. While bicyclo[2.2.2]octa-2,5-diene itself is generally unreactive as a diene due to its locked s-trans conformation, the bicyclo[2.2.2]octane skeleton is readily synthesized through the Diels-Alder reaction of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile.[1] This document provides detailed protocols for the synthesis of bicyclo[2.2.2]octadienone derivatives via a domino retro-Diels-Alder/Diels-Alder reaction, a modern and efficient approach that generates a highly reactive diene in situ.
Reaction Principle
The protocol described herein involves a domino retro-Diels-Alder/Diels-Alder reaction sequence. A stable dimer of a masked o-benzoquinone (MOB) is subjected to pyrolysis. This retro-Diels-Alder reaction regenerates the highly reactive MOB, which is a substituted 1,3-cyclohexadienone. In the presence of a dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), the MOB undergoes an intermolecular Diels-Alder reaction to yield a highly functionalized bicyclo[2.2.2]octadienone derivative. This method is particularly advantageous as it circumvents the isolation of the unstable MOB intermediate.[2][3]
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[2.2.2]octadienone via Domino retro-Diels-Alder/Diels-Alder Reaction
This protocol describes the reaction of a masked o-benzoquinone dimer with dimethyl acetylenedicarboxylate (DMAD) to produce a bicyclo[2.2.2]octadienone derivative in excellent yield.[3]
Materials:
-
Dimer of 6,6-dimethoxycyclohexa-2,4-dienone (MOB dimer)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous mesitylene (B46885) (or other high-boiling solvent)
-
Reaction tube suitable for high temperatures
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, sealed reaction tube, place the masked o-benzoquinone dimer and 5 equivalents of dimethyl acetylenedicarboxylate (DMAD).
-
Solvent Addition: Add a minimal amount of anhydrous mesitylene to dissolve the reactants.
-
Reaction: Heat the sealed tube to 220 °C using a heating mantle or a suitable high-temperature oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, allow the tube to cool to room temperature. Carefully open the tube and concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure bicyclo[2.2.2]octadienone derivative.
Protocol 2: One-Pot Synthesis of Bicyclo[2.2.2]octenones from 2-Methoxyphenols
This protocol details an efficient one-pot synthesis of bicyclo[2.2.2]octenones from commercially available 2-methoxyphenols. The 2-methoxyphenol is oxidized in situ to generate a masked o-benzoquinone, which is then trapped by a dienophile.[4][5]
Materials:
-
2-Methoxyphenol derivative (e.g., creosol)
-
Dienophile (e.g., acrolein)
-
(Diacetoxy)iodobenzene (DAIB)
-
Round-bottom flask
-
Syringe pump
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of the 2-methoxyphenol derivative and the dienophile in methanol in a round-bottom flask, add a solution of (diacetoxy)iodobenzene (DAIB) in methanol dropwise using a syringe pump over 4 hours at room temperature.
-
Reaction: Stir the reaction mixture for an additional 8 hours at room temperature after the addition is complete.
-
Workup: Upon completion of the reaction, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure bicyclo[2.2.2]octenone.
Data Presentation
The following table summarizes the yields of various bicyclo[2.2.2]octane derivatives synthesized via Diels-Alder reactions.
| Diene (or Precursor) | Dienophile | Product Type | Yield (%) | Reference |
| Masked o-benzoquinone dimer | Dimethyl acetylenedicarboxylate | Bicyclo[2.2.2]octadienone | 92 | [3] |
| 2-Methoxyphenol (creosol) | Acrolein | Bicyclo[2.2.2]octenone | 85 | [4] |
| Masked o-benzoquinone dimer | N-phenylmaleimide | Bicyclo[2.2.2]octenone | 90 | [3] |
| Masked o-benzoquinone dimer | Benzyl vinyl ether | Bicyclo[2.2.2]octenone | 87 | [3] |
| Masked o-benzoquinone dimer | Vinyl phenyl sulfide | Bicyclo[2.2.2]octenone | 81 | [3] |
Mandatory Visualization
Caption: Workflow for the synthesis of bicyclo[2.2.2]octane derivatives.
Caption: General scheme of the domino retro-Diels-Alder/Diels-Alder reaction.
References
- 1. Item - Generation, Stability, Dimerization, and DielsâAlder Reactions of Masked o-Benzoquinones. Synthesis of Substituted Bicyclo[2.2.2]octenones from 2-Methoxyphenols - American Chemical Society - Figshare [acs.figshare.com]
- 2. Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. ijsr.net [ijsr.net]
Application Notes: Synthesis and Utility of Chiral Bicyclo[2.2.2]octa-2,5-diene Derivatives in Asymmetric Catalysis
Introduction
Chiral Bicyclo[2.2.2]octa-2,5-diene (BCOD) derivatives have emerged as a significant class of ligands in the field of asymmetric catalysis. Their rigid, C2-symmetric scaffold provides a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of chemical transformations. These ligands have shown particular promise in rhodium-catalyzed reactions, often outperforming traditional chiral phosphine (B1218219) ligands in both reactivity and stereocontrol.[1][2] This document provides a detailed overview of the synthesis of chiral BCOD derivatives and their application in asymmetric catalysis, with a focus on rhodium-catalyzed 1,4-addition reactions.
Advantages of Chiral BCOD Ligands
The efficacy of chiral BCOD ligands stems from their unique structural features. The bicyclic framework restricts conformational flexibility, which is crucial for creating a highly organized transition state that favors the formation of one enantiomer over the other. The steric bulk of the substituents at the 2- and 5-positions of the diene can be readily tuned to optimize enantioselectivity for a specific substrate. Furthermore, the diene moiety provides strong coordination to transition metals like rhodium, forming stable and active catalysts.
Applications in Asymmetric Catalysis
Chiral BCOD ligands have been successfully employed in a range of asymmetric catalytic reactions, most notably:
-
Rhodium-Catalyzed Asymmetric 1,4-Addition: This is a cornerstone application where arylboronic acids are added to α,β-unsaturated ketones, esters, and other Michael acceptors with high enantioselectivity (often exceeding 95% ee).[3][4] This reaction is a powerful tool for the construction of chiral carbon-carbon bonds, which are prevalent in many biologically active molecules and pharmaceuticals.
-
Rhodium-Catalyzed Asymmetric Arylation of Imines: The synthesis of chiral diarylmethylamines, important pharmacophores, can be achieved with high enantioselectivity through the rhodium-catalyzed addition of arylboronic acids to N-tosylarylimines using chiral BCOD ligands.[3][5]
The versatility and high performance of these ligands make them valuable tools for researchers in organic synthesis, medicinal chemistry, and materials science.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key chiral BCOD precursor and a general protocol for its application in rhodium-catalyzed asymmetric 1,4-addition.
Protocol 1: Chemo-enzymatic Synthesis of Enantiomerically Pure (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
This protocol describes a practical route to the key chiral intermediate, (1R,4R)-bicyclo[2.2.2]octane-2,5-dione, utilizing a lipase-catalyzed resolution.[1]
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,5-dione
-
Vinyl acetate (B1210297)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., toluene)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Diels-Alder Reaction: Synthesize the racemic bicyclo[2.2.2]octane-2,5-dione via a Diels-Alder reaction between p-benzoquinone and 1,3-cyclohexadiene, followed by reduction.
-
Enol Acetate Formation: Treat the racemic dione (B5365651) with an acetylating agent (e.g., isopropenyl acetate) to form the corresponding enol acetate.
-
Enzymatic Resolution:
-
Dissolve the racemic enol acetate in an organic solvent.
-
Add the immobilized lipase and an acyl acceptor (e.g., an alcohol).
-
The lipase will selectively hydrolyze one enantiomer of the enol acetate to the corresponding enol, leaving the other enantiomer unreacted.
-
-
Separation:
-
After the reaction reaches approximately 50% conversion, filter off the enzyme.
-
Separate the unreacted enol acetate from the hydrolyzed enol by column chromatography.
-
-
Hydrolysis: Hydrolyze the separated, enantiomerically enriched enol acetate to obtain the desired enantiomer of bicyclo[2.2.2]octane-2,5-dione.
Protocol 2: Synthesis of (1R,4R)-2,5-Diphenylthis compound ((R,R)-Ph-bod)
This protocol outlines the conversion of the chiral dione to the corresponding diphenyl-substituted diene ligand.[3][6]
Materials:
-
(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
-
Lithium diisopropylamide (LDA)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh)
-
Phenylmagnesium bromide (PhMgBr)
-
[PdCl2(dppf)] (palladium catalyst)
-
Anhydrous THF
-
Column chromatography supplies
Procedure:
-
Ditriflate Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve (1R,4R)-bicyclo[2.2.2]octane-2,5-dione in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF.
-
After stirring, add a solution of Tf2NPh in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, extract the product, and purify the resulting ditriflate.
-
-
Cross-Coupling Reaction:
-
To a solution of the purified ditriflate and the palladium catalyst in an appropriate solvent, add a solution of PhMgBr.
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
Cool the reaction, quench, and extract the desired (R,R)-Ph-bod ligand.
-
Purify the ligand by column chromatography.
-
Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
This protocol provides a general method for the application of chiral BCOD ligands in asymmetric 1,4-addition reactions.[4][7]
Materials:
-
[Rh(acac)(CO)2] or other suitable rhodium precursor
-
Chiral BCOD ligand (e.g., (R,R)-Ph-bod)
-
α,β-Unsaturated ketone
-
Arylboronic acid
-
Base (e.g., KOH, K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Catalyst Preparation:
-
In a reaction vessel, dissolve the rhodium precursor and the chiral BCOD ligand in the solvent under an inert atmosphere.
-
Stir the mixture at room temperature for a short period to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the α,β-unsaturated ketone, the arylboronic acid, and the base.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following tables summarize the performance of various chiral this compound ligands in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to different α,β-unsaturated carbonyl compounds.
Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclic Enones
| Entry | Enone | Ligand | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | (R,R)-Ph-bod | 98 | 99 |
| 2 | Cyclopent-2-en-1-one | (R,R)-Ph-bod | 95 | 98 |
| 3 | Cyclohept-2-en-1-one | (R,R)-Ph-bod | 92 | 97 |
| 4 | Cyclohex-2-en-1-one | (R,R)-Bn-bod | 99 | 99 |
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Various Arylboronic Acids to Cyclohex-2-en-1-one using (R,R)-Ph-bod Ligand
| Entry | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 98 | 99 |
| 2 | 4-Methoxyphenylboronic acid | 97 | 99 |
| 3 | 4-Chlorophenylboronic acid | 96 | 99 |
| 4 | 3-Tolylboronic acid | 95 | 98 |
| 5 | 1-Naphthylboronic acid | 90 | 97 |
Mandatory Visualization
Caption: Synthetic workflow for chiral BCOD ligands.
Caption: Catalytic cycle for 1,4-addition.
References
- 1. A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes [escholarship.org]
- 3. people.bu.edu [people.bu.edu]
- 4. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
Application of Bicyclo[2.2.2]octa-2,5-diene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octa-2,5-diene (BCN) and its derivatives are strained, unsaturated cyclic olefins that serve as versatile monomers in polymer chemistry. The inherent ring strain in the bicyclic system provides a strong thermodynamic driving force for ring-opening polymerization reactions. This, combined with the presence of two reactive double bonds, makes BCN a valuable building block for the synthesis of advanced polymeric materials with unique architectures and properties. The two primary applications of BCN in polymer chemistry are Ring-Opening Metathesis Polymerization (ROMP) and Diels-Alder reactions. These methodologies allow for the creation of linear polymers with controlled microstructures and the formation of complex, three-dimensional polymer networks.
Application 1: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization technique for cyclic olefins, catalyzed by transition metal alkylidene complexes, such as Grubbs' or Schrock's catalysts. For bicyclo[2.2.2]octadiene derivatives, ROMP provides a strategic route to synthesize soluble precursor polymers that can be converted into conjugated polymers like poly(p-phenylenevinylene) (PPV). This precursor approach is critical as the final conjugated polymers are often insoluble and intractable, precluding direct processing.
Quantitative Data Presentation
The properties of the resulting polymer can be controlled by the choice of monomer, catalyst, and reaction conditions. Below is an example of a precursor polymer synthesized via ROMP of a bis(carboxylate) functionalized bicyclo[2.2.2]octadiene.
| Monomer | Catalyst (Type) | Monomer/Catalyst Ratio | Solvent | Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Dimethyl this compound-2,3-dicarboxylate | Schrock's Molybdenum Catalyst | 50:1 | Toluene (B28343) | 46,000 | 1.23 | [1][2] |
Experimental Protocol: Synthesis of a PPV Precursor via ROMP
This protocol describes the general procedure for the ROMP of a functionalized bicyclo[2.2.2]octadiene monomer using a Schrock-type molybdenum catalyst.
Materials:
-
Functionalized bicyclo[2.2.2]octadiene monomer (e.g., Dimethyl this compound-2,3-dicarboxylate)
-
Schrock's catalyst [Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)] (Ar = 2,6-diisopropylphenyl)
-
Anhydrous, deoxygenated toluene
-
Ethyl vinyl ether (quenching agent)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Monomer Preparation: In a glovebox, dissolve the bicyclo[2.2.2]octadiene monomer (e.g., 200 mg, 0.9 mmol) in anhydrous, deoxygenated toluene (4.5 mL) in a dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial inside the glovebox, dissolve the Schrock catalyst (e.g., 15 mg, 0.018 mmol) in anhydrous, deoxygenated toluene (1.0 mL) to create a stock solution.
-
Initiation of Polymerization: Vigorously stir the monomer solution and rapidly inject the desired amount of the catalyst solution (e.g., 1.0 mL for a 50:1 monomer-to-catalyst ratio).
-
Polymerization: Allow the reaction to stir at room temperature. The solution may become viscous as the polymerization proceeds. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer olefinic signals. The reaction is typically complete within 1-2 hours.
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture and stir for 20 minutes.
-
Polymer Precipitation and Purification: Remove the flask from the glovebox and precipitate the polymer by slowly pouring the viscous solution into a large volume of rapidly stirring methanol (e.g., 200 mL).
-
Isolation: Collect the white, fibrous precipitate by vacuum filtration. Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting precursor polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and Polydispersity Index (PDI). Use ¹H and ¹³C NMR to confirm the polymer structure.
Visualization of the ROMP Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Ring-Opening Metathesis Polymerization of a bicyclic olefin like BCN, initiated by a Grubbs-type catalyst.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Application 2: Diels-Alder Reactions
This compound and its precursors, such as 1,3-cyclohexadiene (B119728), are classic dienes for [4+2] cycloaddition, or Diels-Alder reactions. In polymer chemistry, this reaction is fundamental for both monomer synthesis and polymer cross-linking. By reacting a di-diene with a di-dienophile, step-growth polymerization can occur, leading to highly structured polymers. Alternatively, the diene functionality on a polymer backbone can be used to cross-link chains, forming robust thermoset materials.
Experimental Protocol: Diels-Alder Synthesis of a Bicyclo[2.2.2]octene Derivative
This protocol details a representative Diels-Alder reaction between 1,3-cyclohexadiene (a precursor/analog to the BCN diene system) and maleic anhydride (B1165640) to form the corresponding bicyclo[2.2.2]octene adduct. This reaction exemplifies the formation of the core bicyclic structure.
Materials:
-
1,3-Cyclohexadiene
-
Maleic anhydride
-
p-Xylene (B151628) (high-boiling solvent)
-
Toluene
-
Round-bottom flask (5 mL)
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Magnetic stirrer and spin vane
-
Heating mantle or sand bath
-
Standard glassware for workup and crystallization
Procedure:
-
Reaction Setup: To a dry 5 mL conical vial or round-bottom flask containing a magnetic spin vane, add maleic anhydride (e.g., 124 mg) and p-xylene (0.84 mL).
-
Addition of Diene: Add 1,3-cyclohexadiene to the flask.
-
Reflux: Assemble a reflux condenser with a drying tube on top. Heat the reaction mixture gently in a heating mantle to reflux.[3] The reaction should be refluxed at a temperature high enough for the decomposition of any butadiene sulfone precursor if used, and for the cycloaddition to occur.[3]
-
Monitoring the Reaction: The reaction progress can be monitored by observing a color change; for instance, a yellow solution may become colorless upon completion.[4] Be careful not to overheat, as this can cause decomposition of the product.[3]
-
Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the spin vane and add a small amount of toluene (e.g., 0.25 mL) to aid in crystallization.[3] Swirl to mix.
-
Cooling: Cool the mixture in an ice-water bath to maximize the precipitation of the product.
-
Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a cold solvent mixture (e.g., ethyl acetate (B1210297) and hexane) to remove any unreacted starting materials.[4]
-
Drying and Characterization: Dry the product under vacuum. Determine the yield, melting point, and characterize the structure using IR and NMR spectroscopy.
Visualization of a General Polymerization Workflow
The following diagram outlines a typical experimental workflow for synthesizing and characterizing a polymer.
Caption: A generalized workflow for polymer synthesis and characterization.
References
Application Notes and Protocols: Bicyclo[2.2.2]octa-2,5-diene as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octa-2,5-diene (BCOD) and its derivatives have emerged as a versatile class of chiral ligands in organometallic chemistry. Their rigid, C2-symmetric scaffold provides a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in a variety of catalytic transformations. This document provides detailed application notes and experimental protocols for the use of BCOD ligands in key organometallic reactions, with a focus on rhodium- and iridium-catalyzed processes that are of significant interest in synthetic organic chemistry and drug development.
Key Applications
Chiral BCOD ligands have demonstrated exceptional performance in several asymmetric catalytic reactions, most notably:
-
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines: This method provides a highly efficient route to enantioenriched diarylmethylamines, which are important structural motifs in many biologically active compounds.
-
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones: This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, yielding chiral β-aryl ketones with high stereopurity.
-
Iridium-Catalyzed Kinetic Resolution of Allylic Carbonates: This application showcases the utility of BCOD ligands in resolving racemic mixtures to afford valuable chiral building blocks.
Section 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
This reaction utilizes a chiral rhodium-BCOD complex to catalyze the addition of an arylboronic acid to an N-tosylarylimine, producing a chiral diarylmethylamine with high enantioselectivity. The (1R,4R)-2,5-diphenylthis compound ((R,R)-Ph-bod*) ligand is particularly effective in this transformation.
Catalytic Cycle
Caption: Catalytic cycle for the Rh-catalyzed asymmetric arylation of N-tosylarylimines.
Data Presentation
Table 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines with Phenylboronic Acid using (R,R)-Ph-bod *
| Entry | Imine (Ar) | Product | Yield (%) | ee (%) |
| 1 | 4-ClC₆H₄ | (R)-Phenyl(4-chlorophenyl)methylamine | 96 | 98 |
| 2 | 4-MeOC₆H₄ | (R)-Phenyl(4-methoxyphenyl)methylamine | 95 | 97 |
| 3 | 2-Naphthyl | (R)-Phenyl(2-naphthyl)methylamine | 93 | 96 |
| 4 | 2-Thienyl | (R)-Phenyl(2-thienyl)methylamine | 85 | 95 |
Experimental Protocols
Protocol 1.1: Synthesis of (1R,4R)-2,5-Diphenylthis compound ((R,R)-Ph-bod)*
This protocol is adapted from the literature and involves a key cross-coupling step.
Materials:
-
(1R,4R)-Bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)
-
Phenylmagnesium bromide (PhMgBr)
-
[PdCl₂(dppf)] (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add [PdCl₂(dppf)] (1 mol %).
-
Add a solution of (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate) in anhydrous Et₂O.
-
Cool the mixture to 0 °C and add a solution of PhMgBr in Et₂O (2.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford (R,R)-Ph-bod* as a white solid.
Protocol 1.2: General Procedure for the Asymmetric Arylation of N-Tosylarylimines
Materials:
-
[RhCl(C₂H₄)₂]₂
-
(R,R)-Ph-bod*
-
N-Tosylarylimine
-
Arylboronic acid
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, to a vial containing a magnetic stir bar, add [RhCl(C₂H₄)₂]₂ (1.5 mol % Rh) and (R,R)-Ph-bod* (3.3 mol %).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes to form the catalyst solution.
-
In a separate reaction vessel, add the N-tosylarylimine (1.0 mmol), arylboronic acid (1.5 mmol), and KOH (0.2 mmol).
-
Add 1,4-dioxane and water to the reaction vessel.
-
Add the prepared catalyst solution to the reaction vessel.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral diarylmethylamine.
Section 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
This reaction provides a reliable method for the synthesis of chiral β-aryl ketones. Chiral BCOD ligands, such as (R,R)-Ph-bod* and its benzyl-substituted analog (R,R)-Bn-bod*, are highly effective.[1]
Experimental Workflow
Caption: General experimental workflow for the Rh-catalyzed 1,4-addition.
Data Presentation
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to 2-Cyclohexenone using BCOD Ligands
| Entry | Ligand | Arylboronic Acid (Ar) | Yield (%) | ee (%) |
| 1 | (R,R)-Ph-bod | Phenyl | 99 | 99 |
| 2 | (R,R)-Ph-bod | 4-Tolyl | 98 | 99 |
| 3 | (R,R)-Bn-bod | Phenyl | 95 | 98 |
| 4 | (R,R)-Fc,Ph-bod | Phenyl | 99 | >99 |
Experimental Protocols
Protocol 2.1: General Procedure for the Asymmetric 1,4-Addition to α,β-Unsaturated Ketones
Materials:
-
[Rh(acac)(C₂H₄)₂] (acac = acetylacetonate)
-
Chiral BCOD ligand (e.g., (R,R)-Ph-bod*)
-
α,β-Unsaturated ketone
-
Arylboronic acid
-
Potassium hydroxide (KOH)
-
1,4-Dioxane/H₂O (10:1)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (1.5 mol %) and the chiral BCOD ligand (3.3 mol %).
-
Add the 1,4-dioxane/H₂O solvent mixture and stir at room temperature for 5 minutes.
-
Add the α,β-unsaturated ketone (1.0 mmol), the arylboronic acid (1.5 mmol), and KOH (0.1 mmol).
-
Heat the reaction mixture to 100 °C and stir for 3-6 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the chiral β-aryl ketone.
Section 3: Iridium-Catalyzed Kinetic Resolution of Allylic Carbonates
Chiral BCOD ligands can be employed in the iridium-catalyzed kinetic resolution of secondary allylic carbonates, providing access to enantioenriched allylic carbonates and the corresponding allylic ethers.[2]
Logical Relationship Diagram
Caption: Logical diagram of the iridium-catalyzed kinetic resolution process.
Data Presentation
Table 3: Iridium-Catalyzed Kinetic Resolution of Racemic Allylic Carbonates
| Entry | Allylic Carbonate | Nucleophile | ee (%) of Recovered Carbonate | ee (%) of Product |
| 1 | 1-Phenylallyl methyl carbonate | Phenol | 98 | 97 |
| 2 | 1-(2-Naphthyl)allyl methyl carbonate | Phenol | 97 | 96 |
| 3 | 1-Cyclohexenylallyl methyl carbonate | Benzylamine | 95 | 94 |
Experimental Protocols
Protocol 3.1: General Procedure for the Iridium-Catalyzed Kinetic Resolution of Allylic Carbonates
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral BCOD ligand
-
Racemic allylic carbonate
-
Nucleophile (e.g., phenol, benzylamine)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox, prepare the iridium catalyst by stirring a mixture of [Ir(COD)Cl]₂ (1.0 mol % Ir) and the chiral BCOD ligand (2.2 mol %) in anhydrous THF for 20 minutes at room temperature.
-
In a separate flask, dissolve the racemic allylic carbonate (1.0 mmol), the nucleophile (0.5 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous THF.
-
Add the catalyst solution to the substrate mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the conversion by GC or HPLC.
-
Once approximately 50% conversion is reached, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Separate the recovered enantioenriched allylic carbonate and the chiral allylic ether product by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC or GC analysis.
References
Application Notes and Protocols: Bicyclo[2.2.2]octa-2,5-diene Mediated 1,4-Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of carbon-carbon bonds. Chiral C₂-symmetric bicyclo[2.2.2]octa-2,5-dienes (bod) have emerged as a superior class of ligands for these transformations.[1][2] Compared to traditional chiral phosphine (B1218219) ligands, bod ligands often provide higher enantioselectivity and catalytic activity.[3][4] These ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), are notable for their stability and effectiveness in the synthesis of chiral compounds that are pivotal in pharmaceutical development.[2][3] This document provides detailed protocols and application data for their use in rhodium-catalyzed asymmetric 1,4-additions.
Application Note AN-BOD-101: Asymmetric 1,4-Addition of Arylboronic Acids to Enones
Principle:
The reaction involves the addition of an aryl group from an arylboronic acid to the β-carbon of an α,β-unsaturated ketone. The process is catalyzed by a rhodium(I) complex formed in situ from a rhodium precursor and a chiral this compound (bod*) ligand. The unique C₂-symmetric scaffold of the diene ligand creates a chiral environment around the rhodium center, directing the stereochemical outcome of the addition to yield a product with high enantiomeric excess (ee).[5]
Key Features:
-
High Enantioselectivity: Achieves excellent stereocontrol, with reported enantiomeric excesses often exceeding 95%.[2][5]
-
High Catalytic Activity: The reaction proceeds efficiently with low catalyst loadings (typically 1-3 mol %).[1]
-
Broad Substrate Scope: Applicable to a wide range of cyclic and acyclic α,β-unsaturated ketones and diverse arylboronic acids.[5]
-
Ligand Stability: The bod* framework, particularly substituted variants like Ph-bod*, is stable under ambient conditions, unlike some related diene ligands.[1][2]
Proposed Catalytic Cycle
The generally accepted mechanism for the rhodium-catalyzed 1,4-addition of arylboronic acids proceeds through the following key steps, which are initiated by the formation of a rhodium-hydroxide species that facilitates transmetalation.
References
- 1. people.bu.edu [people.bu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes [escholarship.org]
- 4. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Purifying Bicyclo[2.2.2]octa-2,5-diene Adducts: A Guide for Researchers
Application Note & Protocol
For researchers and professionals in drug development and organic synthesis, the purification of Bicyclo[2.2.2]octa-2,5-diene adducts is a critical step to ensure the integrity of subsequent research and the quality of final compounds. These adducts, typically formed through Diels-Alder reactions, are foundational in the synthesis of complex polycyclic systems. This document provides detailed protocols for the most common and effective purification techniques: column chromatography, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC).
Core Purification Techniques
The choice of purification method depends on the physical properties of the adduct (solid or oil), the nature of the impurities, and the required final purity. For most applications, column chromatography is the initial method of choice for purification of crude reaction mixtures. If the adduct is a solid, recrystallization can be a highly effective and scalable alternative. For the separation of enantiomers, chiral HPLC is the preferred technique.
Data Summary of Purification Techniques
The following table summarizes quantitative data from various studies on the purification of this compound adducts, offering a comparative overview of the expected outcomes.
| Adduct Type | Purification Method | Eluent/Solvent System | Yield (%) | Purity/Notes | Reference |
| Bicyclo[2.2.2]octenone & Bicyclo[2.2.2]octadienone derivatives | Column Chromatography | Hexanes/EtOAc (8:1) | 80% | - | [1] |
| Bicyclo[2.2.2]octenone & Bicyclo[2.2.2]octadienone derivatives | Column Chromatography | CH₂Cl₂/EtOAc (15:1 to 10:1) | 90% | - | [1] |
| This compound-2,3-dicarboxylate | Column Chromatography | Ethyl acetate (B1210297)/Hexane (B92381) (1:3) | 95% | - | [2] |
| Diketone precursor to this compound ligands | Flash Column Chromatography | Hexanes/Ethyl acetate (2:1) | 65% (over 3 steps) | - | [3] |
| Methyl 3-bromobicyclo[2.2.2]octa-2,5-dien-2-carboxylate | Flash Chromatography | Petroleum ether/Ethyl acetate (gradient 15:1 to 4:1) | 78% | - | [4] |
| 5-Phenylbicyclo[2.2.2]oct-5-en-2-one | No chromatography or distillation | Not Applicable | 44% (over 6 steps) | For multi-kilogram synthesis | [5] |
| Diastereomeric derivatives of this compound ligands | Recrystallization | Not specified | Low recovery | For separation of diastereomers | [3] |
| Enantiomers of this compound ligands | Chiral HPLC | Not specified | Small amounts | For separation of enantiomers | [3] |
Experimental Protocols
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and oily adducts from a variety of impurities.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a low-polarity mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a packed bed. Ensure the bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude adduct in a minimal amount of the eluent or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions as the eluent passes through the column.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified adduct.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified adduct.
Example Eluent Systems:
Recrystallization
Recrystallization is an effective method for purifying solid adducts, particularly at a larger scale where chromatography may be impractical.
Protocol:
-
Solvent Selection: Choose a solvent in which the adduct is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid adduct in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Crystals of the purified adduct should form as the solubility decreases.
-
Isolation: Isolate the crystals by filtration, washing them with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Chiral HPLC
For the separation of enantiomers, chiral HPLC is the method of choice, although it is typically used for smaller-scale purifications.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the adduct.
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic mixture of the adduct in the mobile phase.
-
Injection and Separation: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Solvent Removal: Remove the solvent from the collected fractions to obtain the purified enantiomers.
Visualizing the Purification Workflow
The following diagrams illustrate the general workflows for the described purification techniques.
References
- 1. Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. escholarship.org [escholarship.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
Application of Bicyclo[2.2.2]octa-2,5-diene Scaffolds in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes it a valuable scaffold in the synthesis of complex natural products. Derived from bicyclo[2.2.2]octa-2,5-diene, this motif allows for precise stereochemical control and serves as a versatile building block for constructing intricate molecular architectures. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of two distinct natural products: the cyclohexane-1,2,3,4-tetraol, toxocarol, and the polyprenylated acylphloroglucinol, (±)-clusianone.
Application Note 1: Synthesis of Toxocarol via a Bicyclo[2.2.2]octene Intermediate
The synthesis of toxocarol, a naturally occurring cyclohexane-1,2,3,4-tetraol, can be efficiently achieved through a synthetic route that employs a 2,3-dioxabicyclo[2.2.2]oct-5-ene derivative. This key intermediate is accessed from a suitable 1,3-cyclohexadiene (B119728) precursor. The core of this strategy lies in the stereoselective dihydroxylation of the bicyclic alkene, followed by the reduction of the endoperoxide bridge to furnish the desired tetraol.
A key transformation in this synthesis is the highly selective dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes using osmium tetroxide, which yields diols with an anti-orientation to the peroxide linkage. Subsequent reduction of the peroxide bond provides cyclohexane-1,2,3,4-tetraols with the relative stereochemistry of toxocarol in excellent yields.[1][2][3] This methodology was successfully applied to the synthesis of (1S,2R,3S,4R,5R)-2-methyl-5-(propan-2-yl)cyclohexane-1,2,3,4-tetrol from (R)-α-phellandrene.[2]
Reaction Pathway for the Synthesis of a Toxocarol Analogue
Caption: Synthetic pathway to a toxocarol analogue.
Quantitative Data
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Endoperoxide Formation | Photosensitizer, hν, O₂ | Typically high | [2] |
| 2 | Dihydroxylation | OsO₄, NMO | Excellent | [1][2] |
| 3 | Peroxide Reduction | H₂, Pd/C or other reducing agents | Excellent | [1][2] |
Experimental Protocol: Synthesis of a Cyclohexane-1,2,3,4-tetraol
Step 1: Synthesis of the 2,3-Dioxabicyclo[2.2.2]oct-5-ene derivative
A solution of the corresponding 1,3-cyclohexadiene derivative and a photosensitizer (e.g., methylene (B1212753) blue) in a suitable solvent (e.g., methanol) is irradiated with a high-pressure sodium lamp while oxygen is bubbled through the solution. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude endoperoxide is purified by column chromatography.
Step 2: Dihydroxylation of the 2,3-Dioxabicyclo[2.2.2]oct-5-ene derivative
To a solution of the bicyclic endoperoxide in a mixture of acetone (B3395972) and water is added N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is quenched by the addition of sodium sulfite, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diol is purified by column chromatography.
Step 3: Reduction of the 2,3-Dioxabicyclo[2.2.2]octane-5,6-diol
The purified bicyclic diol is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the cyclohexane-1,2,3,4-tetraol, which can be further purified by crystallization or chromatography.
Application Note 2: Formal Oxidative [4+2] Cycloaddition in the Synthesis of (±)-Clusianone
The synthesis of the bicyclo[3.3.1]nonane core of (±)-clusianone, a polyprenylated acylphloroglucinol natural product, has been achieved through a novel manganese(III)-mediated formal oxidative [4+2] cycloaddition.[4] This key step involves the treatment of a dearomatized phloroglucinol (B13840) derivative with manganese(III) acetate (B1210297) and copper(II) acetate, leading to the formation of a complex pentacyclic structure containing a bicyclo[2.2.2]octadione core.[4] This transformation showcases the utility of radical cyclizations in rapidly building molecular complexity from relatively simple precursors.
The reaction proceeds through the formation of a manganese(III) enolate, which then undergoes a formal [4+2] cycloaddition to generate a bicyclo[2.2.2]octadione intermediate.[4] This is followed by a cascade of radical cyclizations to furnish the final pentacyclic product.
Reaction Pathway for the Synthesis of the Clusianone Core
Caption: Key oxidative cycloaddition in clusianone synthesis.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | Oxidative Cyclization | Mn(OAc)₃·2H₂O (2.1 equiv), Cu(OAc)₂·H₂O (1.0 equiv) | Acetic Acid | Room Temp | 4 h | 76% | [4] |
Experimental Protocol: Manganese(III)-Mediated Oxidative Cyclization
To a solution of the dearomatized phloroglucinol derivative in glacial acetic acid is added manganese(III) acetate dihydrate (2.1 equivalents) and copper(II) acetate monohydrate (1.0 equivalent). The reaction mixture is stirred at room temperature for 4 hours. Upon completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pentacyclic product.
Conclusion
The bicyclo[2.2.2]octane framework, readily accessible from this compound and its precursors, serves as a powerful tool in the arsenal (B13267) of synthetic organic chemists. The examples of toxocarol and (±)-clusianone synthesis highlight two distinct strategies for leveraging this scaffold's unique stereochemical and reactive properties. The stereocontrolled functionalization of the bicyclo[2.2.2]octene system and its use in radical-mediated cascade reactions demonstrate its broad applicability in the efficient and elegant construction of complex natural products, offering valuable insights for researchers in drug discovery and development.
References
- 1. Synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Manganese(III)-Mediated Transformations of Phloroglucinols: A Formal Oxidative [4+2] Cycloaddition Leading to Bicyclo[2.2.2]octadiones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Situ Spectroscopic Monitoring of Bicyclo[2.2.2]octa-2,5-diene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octa-2,5-diene (BOD) is a versatile bicyclic diene employed in a variety of chemical transformations, including Diels-Alder reactions, cycloadditions, and polymerizations. The ability to monitor these reactions in-situ provides invaluable real-time information on reaction kinetics, the formation of intermediates, and the overall reaction mechanism. This detailed understanding is crucial for optimizing reaction conditions, ensuring product quality, and facilitating process scale-up in academic research and industrial drug development.
This document provides detailed application notes and protocols for the in-situ monitoring of this compound reactions using common spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring reactions in the solution phase, providing detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time.
Application Note: Monitoring Diels-Alder Reactions of this compound
The Diels-Alder reaction is a cornerstone of organic synthesis, and in-situ NMR is ideally suited to follow the progress of these reactions involving BOD. By monitoring the disappearance of the characteristic olefinic proton and carbon signals of BOD and the dienophile, and the appearance of new signals corresponding to the bicyclo[2.2.2]octene product, precise kinetic data can be obtained.
Key Observable Spectral Changes:
-
¹H NMR: Disappearance of the vinyl proton signals of this compound (typically around 6.0-6.5 ppm) and the dienophile. Appearance of new signals for the protons in the resulting cycloadduct.
-
¹³C NMR: Disappearance of the vinyl carbon signals of the reactants and the appearance of new aliphatic carbon signals in the product.
Experimental Protocol: In-Situ ¹H NMR Monitoring of a Diels-Alder Reaction
Objective: To monitor the reaction between this compound and a suitable dienophile (e.g., maleic anhydride) to determine the reaction kinetics.
Materials:
-
This compound
-
Dienophile (e.g., Maleic Anhydride)
-
Deuterated solvent (e.g., CDCl₃, Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a sealable cap
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, accurately weigh the dienophile (e.g., 0.1 mmol) and the internal standard (0.1 mmol).
-
Dissolve the solids in a known volume of the deuterated solvent (e.g., 0.5 mL).
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the solution to establish the initial chemical shifts and integrations of the dienophile and the internal standard.
-
-
Reaction Initiation:
-
Add a known amount of this compound (e.g., 0.12 mmol) to the NMR tube.
-
Quickly cap the tube, shake to mix, and place it in the NMR spectrometer.
-
-
In-Situ Monitoring:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For faster reactions, rapid acquisition techniques may be necessary.
-
Ensure the temperature is controlled and constant throughout the experiment.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the reactants and the product relative to the constant integral of the internal standard.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rate and order.
-
Quantitative Data Summary:
| Time (min) | Integral of BOD Vinyl Protons | Integral of Product Protons | Concentration of BOD (M) | Concentration of Product (M) |
| 0 | 1.00 | 0.00 | 0.20 | 0.00 |
| 10 | 0.85 | 0.15 | 0.17 | 0.03 |
| 30 | 0.60 | 0.40 | 0.12 | 0.08 |
| 60 | 0.35 | 0.65 | 0.07 | 0.13 |
| 120 | 0.10 | 0.90 | 0.02 | 0.18 |
Note: The above data is illustrative. Actual values will depend on specific reaction conditions.
In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy is a versatile technique for monitoring reactions by tracking changes in the vibrational modes of functional groups. It is particularly useful for following polymerization reactions where changes in double bond concentrations can be readily observed.
Application Note: Monitoring the Polymerization of this compound
The ring-opening metathesis polymerization (ROMP) of BOD can be effectively monitored using in-situ FT-IR. The disappearance of the C=C stretching vibration of the diene provides a direct measure of monomer consumption.
Key Observable Spectral Changes:
-
Decrease in the intensity of the C=C stretching band of this compound (around 1570 cm⁻¹).
-
Changes in the C-H stretching and bending regions as the monomer is converted to the polymer.
Experimental Protocol: In-Situ FT-IR Monitoring of ROMP
Objective: To monitor the conversion of this compound during a ROMP reaction.
Materials:
-
This compound
-
ROMP catalyst (e.g., Grubbs' catalyst)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Reaction vessel equipped with an in-situ FT-IR probe (e.g., ATR probe)
-
FT-IR spectrometer
Procedure:
-
System Setup:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Insert and seal the in-situ FT-IR probe into the reactor.
-
-
Background Spectrum:
-
Add the solvent and this compound to the reactor and stir.
-
Record a background spectrum of the monomer solution before adding the catalyst.
-
-
Reaction Initiation:
-
Dissolve the ROMP catalyst in a small amount of solvent and inject it into the reactor to initiate the polymerization.
-
-
In-Situ Monitoring:
-
Immediately begin collecting FT-IR spectra at regular intervals.
-
Monitor the decrease in the absorbance of the C=C stretching band of the monomer.
-
-
Data Analysis:
-
Calculate the conversion of the monomer at each time point by comparing the peak area of the C=C stretching band to its initial area.
-
Plot the percent conversion versus time to obtain the polymerization kinetics.
-
Quantitative Data Summary:
| Time (s) | Absorbance of C=C stretch (a.u.) | Conversion (%) |
| 0 | 0.850 | 0 |
| 30 | 0.680 | 20 |
| 60 | 0.510 | 40 |
| 120 | 0.255 | 70 |
| 300 | 0.085 | 90 |
Note: The above data is illustrative. Actual values will depend on specific reaction conditions.
In-Situ Raman Spectroscopy
In-situ Raman spectroscopy is complementary to FT-IR and is particularly advantageous for monitoring reactions in aqueous media and for systems with strong IR absorbers that might saturate the detector. It is highly sensitive to changes in C=C bonds.
Application Note: Monitoring Cycloaddition Reactions
Raman spectroscopy can be used to monitor cycloaddition reactions of this compound by observing the decrease in the intensity of the symmetric C=C stretching mode.
Key Observable Spectral Changes:
-
Decrease in the intensity of the strong Raman band associated with the C=C double bond stretch of this compound (around 1570-1600 cm⁻¹).
Experimental Protocol: In-Situ Raman Monitoring
Objective: To monitor the progress of a cycloaddition reaction involving this compound.
Materials:
-
This compound
-
Reactant for cycloaddition
-
Solvent
-
Reaction vessel compatible with a Raman probe
-
Raman spectrometer with a fiber-optic probe
Procedure:
-
System Setup:
-
Assemble the reaction vessel and insert the Raman probe.
-
-
Initial Spectrum:
-
Charge the reactor with the solvent and this compound.
-
Acquire an initial Raman spectrum to identify the characteristic C=C stretching band.
-
-
Reaction Initiation:
-
Add the second reactant to start the reaction.
-
-
In-Situ Monitoring:
-
Collect Raman spectra at set time intervals throughout the reaction.
-
-
Data Analysis:
-
Measure the peak intensity or area of the C=C stretching band of the diene at each time point.
-
Normalize the data and plot the change in intensity over time to follow the reaction kinetics.
-
In-Situ UV-Visible (UV-Vis) Spectroscopy
In-situ UV-Vis spectroscopy is a valuable tool for monitoring reactions that involve a change in the chromophores of the reacting species. While this compound itself has a relatively weak UV absorption, its reactions with chromophoric dienophiles can be readily monitored.
Application Note: Monitoring Diels-Alder Reactions with a Chromophoric Dienophile
When this compound reacts with a dienophile containing a conjugated system (e.g., tetracyanoethylene), the extended conjugation is disrupted in the product. This leads to a significant change in the UV-Vis spectrum, which can be used to monitor the reaction progress.
Key Observable Spectral Changes:
-
Decrease in the absorbance of the long-wavelength absorption band of the conjugated dienophile.
Experimental Protocol: In-Situ UV-Vis Monitoring
Objective: To determine the rate of a Diels-Alder reaction between this compound and a chromophoric dienophile.
Materials:
-
This compound
-
Chromophoric dienophile (e.g., tetracyanoethylene)
-
UV-transparent solvent (e.g., acetonitrile, hexane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Initial Spectrum:
-
Prepare a solution of the chromophoric dienophile in the chosen solvent and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
-
Reaction Mixture:
-
In a quartz cuvette, mix known concentrations of the dienophile and a large excess of this compound (to ensure pseudo-first-order kinetics).
-
-
In-Situ Monitoring:
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer.
-
Monitor the decrease in absorbance at the λ_max of the dienophile over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
For a pseudo-first-order reaction, a plot of ln(Absorbance) versus time will be linear, and the rate constant can be determined from the slope.
-
Quantitative Data Summary:
| Time (min) | Absorbance at λ_max | ln(Absorbance) |
| 0 | 0.950 | -0.051 |
| 5 | 0.760 | -0.274 |
| 10 | 0.608 | -0.498 |
| 15 | 0.486 | -0.721 |
| 30 | 0.236 | -1.444 |
Note: The above data is illustrative. Actual values will depend on specific reaction conditions.
Diagrams
Scale-Up Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one via Diels-Alder Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one, a key intermediate in the development of pharmaceuticals. The synthesis is centered around a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. The protocols described herein have been developed with a focus on safety, efficiency, and scalability, making them suitable for producing kilogram quantities of the target compound without the need for chromatographic purification.[1][2][3]
Introduction
The bicyclo[2.2.2]octenone framework is a significant structural motif in medicinal chemistry. 5-Phenylbicyclo[2.2.2]oct-5-en-2-one, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. The Diels-Alder reaction provides an elegant and efficient method for constructing this bicyclic system. However, scaling up this reaction from laboratory to production scale presents several challenges, including safety hazards, reaction control, and purification of the final product.
This document outlines a practical and volume-efficient route for the multikilogram synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one.[1][3] The described pathway utilizes a Diels-Alder reaction with α-chloroacrylonitrile as the dienophile, which has been identified as a safer and more scalable alternative to other dienophiles like α-acetoxyacrylonitrile.[1][3] The overall process involves six chemical steps with two isolated intermediates, achieving a 44% yield.[1][2][3]
Reaction Scheme and Workflow
The overall synthetic strategy involves the reaction of a silyl (B83357) enol ether with a suitable dienophile, followed by a series of transformations to yield the desired product. The key Diels-Alder cycloaddition step is followed by hydrolysis, Grignard addition, elimination, and ketal deprotection.
Caption: Overall synthetic workflow for 5-phenylbicyclo[2.2.2]oct-5-en-2-one.
Experimental Protocols
The following protocols are adapted for large-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Cyclohexenone | Commercially Available | >98% |
| α-Chloroacrylonitrile | Commercially Available | >98% |
| (Cyclohexa-1,5-dien-1-yloxy)trimethylsilane | Prepared in-situ | - |
| Phenylmagnesium bromide | Commercially Available | 1 M solution in THF |
| Toluene (B28343) | Commercially Available | Anhydrous |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Commercially Available | >98% |
| Sodium bicarbonate | Commercially Available | Reagent Grade |
| Hydrochloric acid | Commercially Available | 1 M aqueous solution |
| Dichloromethane (B109758) (DCM) | Commercially Available | Reagent Grade |
| Sodium sulfate | Commercially Available | Anhydrous |
Step-by-Step Synthesis
A detailed, multi-step synthesis is required to produce the target molecule. A crucial part of this process is the Diels-Alder reaction. The following diagram illustrates the logical flow of the key experimental stages for this reaction.
Caption: Experimental workflow for the Diels-Alder reaction and subsequent hydrolysis.
-
Reactor Setup : In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge (cyclohexa-1,5-dien-1-yloxy)trimethylsilane (1.0 equiv), toluene, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a polymerization inhibitor, and sodium bicarbonate.
-
Heating : Heat the mixture to 80 °C with stirring.
-
Dienophile Addition : Slowly add α-chloroacrylonitrile (1.1 equiv) to the reaction mixture.
-
Reaction : Maintain the reaction mixture at 80 °C for 16 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Cooling : After completion, cool the reaction mixture to room temperature.
-
Hydrolysis : To the cooled reaction mixture, add 1N hydrochloric acid (1 mL per gram of starting diene).
-
Stirring : Stir the mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the silyl enol ether.[4]
-
Work-up : Transfer the mixture to a separatory funnel. Add dichloromethane (DCM) and water. Separate the layers and extract the aqueous layer with DCM.[4]
-
Drying and Concentration : Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude bicyclic ketone intermediate.[4]
The subsequent steps of Grignard reaction, elimination, and deprotection to yield the final product, 5-phenylbicyclo[2.2.2]oct-5-en-2-one, should be carried out according to established procedures, which have been successfully scaled to the kilogram level.[3][5]
Data Summary
The following table summarizes the key quantitative data for the scalable synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one.
| Parameter | Value | Reference |
| Overall Yield | 44% (over 6 steps) | [1][2][3] |
| Scale | Multikilogram | [1][3] |
| Purification Method | None (No chromatography or distillation) | [1][2][3] |
| Number of Isolated Intermediates | 2 | [1][2][3] |
| Diels-Alder Reaction Temperature | 80 °C | - |
| Diels-Alder Reaction Time | 16 hours | - |
Safety Considerations
-
Thermal Hazards : The Diels-Alder reaction of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane with dienophiles like α-acetoxyacrylonitrile or α-chloroacrylonitrile can pose significant thermal hazards on a large scale.[3]
-
α-Chloroacrylonitrile : This reagent is toxic and should be handled with extreme care in a well-ventilated area.
-
TEMPO : The use of TEMPO as a polymerization inhibitor is crucial for safety and reaction control at scale.[3]
-
Exothermic Reactions : The Grignard reaction is highly exothermic and requires careful temperature control, especially during scale-up.
-
Pressure Build-up : Ensure that the reactor is properly vented to avoid pressure build-up during the reaction.
A thorough thermal hazard assessment is strongly recommended before attempting this synthesis on a large scale. The reaction with α-chloroacrylonitrile in toluene with TEMPO and sodium bicarbonate has been identified as a manageable system for scale-up.[3]
Conclusion
The described protocol provides a robust and scalable method for the synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one via a Diels-Alder reaction. By employing α-chloroacrylonitrile as the dienophile and carefully controlling the reaction conditions, it is possible to produce this valuable intermediate on a multikilogram scale safely and efficiently, without the need for costly and time-consuming purification steps. This makes the process highly attractive for industrial applications in drug development and manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.2]octa-2,5-diene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Bicyclo[2.2.2]octa-2,5-diene, a key structural motif in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the [4+2] cycloaddition, or Diels-Alder reaction, between a 1,3-cyclohexadiene (B119728) and an acetylene (B1199291) equivalent. Due to the challenges of using gaseous acetylene, dienophiles such as cis-1,2-bis(phenylsulfonyl)ethylene are often used, followed by a reductive elimination step to yield the final product.
Q2: Why am I experiencing very low to no product formation?
A2: Low product formation can stem from several factors. The Diels-Alder reaction may require elevated temperatures to overcome the activation energy, especially with less reactive dienophiles. However, excessively high temperatures can promote a retro-Diels-Alder reaction, leading to the decomposition of the product. Additionally, the purity of starting materials is crucial; impurities can inhibit the reaction or lead to undesirable side products.
Q3: What are the common side reactions that can lower the yield?
A3: Common side reactions include the polymerization of the diene or dienophile, particularly at elevated temperatures. Another significant side reaction is the dimerization of the diene. In syntheses that proceed through intermediate steps, such as the use of acetylene synthons, incomplete reaction or side reactions during the reductive elimination can also contribute to a lower overall yield.
Q4: How can I improve the yield of my reaction?
A4: Optimizing reaction conditions is key. This includes adjusting the temperature to find a balance between reaction rate and product stability. The use of a Lewis acid catalyst can sometimes increase the reaction rate and improve stereoselectivity, although this should be evaluated on a case-by-case basis as it can also lead to side products. Ensuring high purity of starting materials and maintaining an inert atmosphere to prevent oxidation can also significantly improve yields. For reactions involving thermally sensitive products, conducting the reaction under high pressure can sometimes favor product formation at lower temperatures.
Q5: What is the best way to purify this compound?
A5: Purification is typically achieved through flash column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. However, if significant polymerization has occurred, removing the polymeric byproducts can be challenging and may lead to product loss. In such cases, optimizing the reaction to minimize side product formation is the most effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | 1. Insufficient Reaction Temperature: The activation energy for the Diels-Alder reaction is not being met. 2. Low Reactivity of Dienophile: Acetylenic dienophiles can be unreactive. 3. Poor Quality of Starting Materials: Impurities in the 1,3-cyclohexadiene or dienophile may inhibit the reaction. | 1. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. Be cautious of potential product decomposition at very high temperatures. 2. Consider using a more reactive acetylene synthon , such as cis-1,2-bis(phenylsulfonyl)ethylene, which is known to react under more moderate conditions. 3. Purify starting materials before use. 1,3-cyclohexadiene can be distilled, and the dienophile can be recrystallized or purified by chromatography. |
| Formation of Multiple Products/Side Products | 1. Polymerization: High temperatures can cause the diene or dienophile to polymerize. 2. Diene Dimerization: 1,3-cyclohexadiene can undergo a Diels-Alder reaction with itself. 3. Retro-Diels-Alder Reaction: The product may be decomposing back to the starting materials at elevated temperatures. | 1. Lower the reaction temperature and extend the reaction time. If using a thermally sensitive dienophile, consider adding a polymerization inhibitor like hydroquinone. 2. Use a slight excess of the dienophile to favor the desired intermolecular reaction over diene dimerization. 3. Monitor the reaction closely and stop it once the product concentration is maximized, before significant decomposition occurs. Consider a lower reaction temperature for a longer duration. |
| Low Yield After Reductive Elimination (using acetylene synthons) | 1. Incomplete Reduction: The reducing agent (e.g., sodium amalgam) may not be sufficiently reactive or may have been passivated. 2. Side Reactions During Reduction: The reaction conditions for the reduction may be too harsh, leading to decomposition of the product. 3. Product Loss During Workup: The product may be volatile or lost during extraction steps. | 1. Ensure the reducing agent is fresh and active. For sodium amalgam, ensure a consistent composition. The reaction may require a buffered solution (e.g., with Na₂HPO₄) to maintain an optimal pH. 2. Control the temperature of the reduction, often performing it at or below room temperature. 3. Use a low-boiling-point solvent for extraction (e.g., pentane) and be cautious during solvent removal on the rotary evaporator. |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Side products may have similar polarities to the desired product. 2. Presence of Polymeric Material: Polymers can streak on the chromatography column and contaminate fractions. | 1. Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 2. Attempt to precipitate the polymer by adding a non-solvent to the crude reaction mixture before chromatography. Filtering the crude mixture through a short plug of silica gel can also remove some polymeric material. |
Experimental Protocols
Synthesis via Diels-Alder Reaction with an Acetylene Synthon
This two-step procedure is often preferred due to the challenges of handling acetylene gas.
Step 1: Diels-Alder Cycloaddition of 1,3-Cyclohexadiene and cis-1,2-Bis(phenylsulfonyl)ethylene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cis-1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in a suitable solvent such as toluene.
-
Add freshly distilled 1,3-cyclohexadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude Diels-Alder adduct is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or carried forward to the next step without further purification if it is of sufficient purity.
Step 2: Reductive Elimination of the Phenylsulfonyl Groups
-
Suspend the crude Diels-Alder adduct (1.0 eq) and disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) in anhydrous methanol (B129727) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the stirred suspension in an ice bath.
-
Carefully add 6% sodium amalgam (Na/Hg) in small portions to the reaction mixture. The reaction is exothermic and may require cooling to maintain a temperature at or below room temperature.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a low-boiling-point organic solvent such as pentane (B18724) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and carefully concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using pentane or hexane as the eluent to obtain pure this compound.
Visualizations
Caption: Diels-Alder reaction mechanism for this compound synthesis.
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Technical Support Center: Bridged Robinson Annulation for Bicyclo[2.2.2]octa-2,5-diene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bridged Robinson annulation for the synthesis of Bicyclo[2.2.2]octa-2,5-diene precursors.
Frequently Asked Questions (FAQs)
Q1: What is the bridged Robinson annulation in the context of this compound synthesis?
A1: The bridged Robinson annulation is a variation of the classic Robinson annulation that forms a bicyclo[2.2.2]octenone skeleton instead of the more common fused ring system. This reaction typically involves the tandem intermolecular Michael addition of a ketone enol or enolate to a cyclic enone, followed by an intramolecular aldol (B89426) condensation.[1] The resulting bicyclo[2.2.2]octenone is a key precursor that can be further elaborated to the this compound core, a valuable ligand in asymmetric catalysis.
Q2: What are the most common side products in this reaction?
A2: The most frequently encountered side products in the bridged Robinson annulation for this synthesis are:
-
Diastereomers: The formation of the bicyclic structure can result in different stereoisomers, often referred to as syn and anti products, depending on the orientation of substituents on the bridge.
-
Polymerization Products: The α,β-unsaturated ketone (e.g., cyclohexenone) is susceptible to polymerization under both acidic and basic conditions, reducing the yield of the desired product.[2]
-
Self-Condensation Products: The ketone starting material can undergo self-aldol condensation, leading to dimers and other oligomers.[3][4]
-
Michael Adduct: In some cases, the reaction may stop after the initial Michael addition, yielding the intermediate 1,5-diketone, especially if the conditions are not optimized for the subsequent intramolecular aldol condensation.[5]
Q3: Why is my reaction yield low?
A3: Low yields can be attributed to several factors. The primary culprits are often the formation of side products due to suboptimal reaction conditions. This includes polymerization of the enone, self-condensation of the ketone, and the formation of a stable Michael adduct that fails to cyclize.[2][3][5] The choice of catalyst (acid or base), solvent, temperature, and reaction time are all critical parameters that must be optimized to favor the desired bridged annulation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired bicyclo[2.2.2]octenone | Reaction conditions are not optimal, favoring side reactions. | - Catalyst: Screen different acid catalysts and concentrations. For example, while TsOH or TfOH can be effective, 4.0 M HCl in dioxane has been reported to give high yields with minimal side products for certain substrates. - Temperature: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating (e.g., 40°C in a microwave reactor) to drive the reaction to completion.[1] - Two-Step Process: Consider a two-step approach where the Michael adduct is isolated first and then subjected to cyclization under different conditions. This can sometimes improve yields by preventing side reactions of the starting materials.[5] |
| Formation of multiple diastereomers | The reaction is not sufficiently diastereoselective under the chosen conditions. This can be due to a lack of kinetic or thermodynamic control. | - Catalyst Choice: The choice of acid or base can influence the stereochemical outcome. Experiment with different catalysts to see if diastereoselectivity can be improved. - Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the yield of a single diastereomer. - Purification: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography. |
| Significant amount of polymer formed in the reaction mixture | The concentration of the α,β-unsaturated ketone is too high, or the reaction temperature is excessive, leading to polymerization. | - Slow Addition: Add the α,β-unsaturated ketone slowly to the reaction mixture to maintain a low steady-state concentration. - Use of Precursors: Employ a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ.[2] - Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. |
| Isolation of the uncyclized Michael adduct (1,5-diketone) | The conditions are sufficient for the Michael addition but not for the subsequent intramolecular aldol condensation. | - Stronger Catalyst: A stronger acid or base, or a higher concentration of the catalyst, may be required to promote the intramolecular aldol reaction. - Increased Temperature: Heating the reaction mixture after the initial Michael addition is complete can facilitate the cyclization step. |
| Presence of self-condensation products of the starting ketone | The starting ketone is readily enolizing and reacting with itself under the reaction conditions. | - Use of Pre-formed Enol Ethers: For ketones prone to self-condensation, consider using a pre-formed silyl (B83357) enol ether as the nucleophile. This can lead to a cleaner reaction by controlling the enolization step. |
Quantitative Data Summary
The following table summarizes yields for the one-pot bridged Robinson annulation between various ketones and cyclohex-2-enone using triflic acid in a microwave reactor, as reported in the literature. This data highlights how the structure of the ketone starting material can significantly impact the yield of the desired bicyclo[2.2.2]oct-5-en-2-one product.
| Entry | Ketone Reactant | Bicyclic Enone Product | Yield (%)[1][6] |
| 1 | Cyclohexanone (B45756) | Tricyclic enone | 57 |
| 2 | Cyclopentanone | 50 | |
| 3 | 4-Methylcyclohexanone | 51 | |
| 4 | Acetone | 32 | |
| 5 | 3-Pentanone | 31 | |
| 6 | Pentane-2,4-dione | 40 |
Experimental Protocols
Representative Protocol for Acid-Catalyzed Bridged Robinson Annulation
This protocol is adapted from the synthesis of a tricyclic enone from cyclohexanone and cyclohex-2-enone.[1]
Materials:
-
Cyclohexanone
-
Cyclohex-2-enone
-
Trifluoromethanesulfonic (triflic) acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reactor vessel, combine a solution of cyclohexanone (1.0 equivalent) and cyclohex-2-enone (3.0 equivalents) in dichloromethane.
-
Addition of Catalyst: Add trifluoromethanesulfonic acid (3.0 equivalents) to the stirred solution.
-
Reaction: Seal the vessel and heat the mixture at 40°C for 8 hours in a standard microwave reactor.
-
Work-up:
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclic enone.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the bridged Robinson annulation for bicyclo[2.2.2]octenone synthesis.
Caption: Troubleshooting workflow for side products in bridged Robinson annulation.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Table 1 from Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Rhodium-Catalyzed Reactions with Bicyclo[2.2.2]octa-2,5-diene Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium-catalyzed reactions utilizing Bicyclo[2.2.2]octa-2,5-diene (bod) ligands.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the optimization of catalyst loading and overall reaction performance.
Issue 1: Low Reaction Yield and/or Poor Enantioselectivity
-
Q1: My reaction is showing low yield and/or enantioselectivity. What are the primary factors to investigate?
A1: Several factors can contribute to suboptimal results. A systematic approach to troubleshooting is recommended. Key areas to focus on include the quality of reagents and solvents, catalyst loading, reaction conditions (temperature, concentration), and the integrity of the catalyst and ligand.
-
Q2: How critical is the purity of the this compound ligand?
A2: The purity of the chiral bod ligand is paramount for achieving high enantioselectivity. These ligands have demonstrated superiority over many traditional chiral phosphorus ligands in terms of both enantioselectivity and catalytic activity.[1][2] Impurities can lead to the formation of less selective or inactive catalyst species, significantly impacting the enantiomeric excess (ee) of your product.
-
Q3: Can the choice of rhodium precursor affect the reaction outcome?
A3: Yes, the rhodium precursor can influence the reaction. While various Rh(I) precursors can be used, it is crucial to ensure their purity and proper handling. The formation of the active catalyst in situ is a critical step, and the choice of precursor can affect the rate and efficiency of this process.
-
Q4: What is the typical range for catalyst loading, and how does it impact the reaction?
A4: Optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. For rhodium reactions with bod ligands, loadings can range from as low as 2 mol% to 3 mol% or higher, depending on the specific transformation.[3][4] It is often beneficial to screen a range of catalyst loadings to determine the optimal concentration for your specific substrate and conditions. In some cases, reducing the catalyst loading from a higher concentration (e.g., 5 mol%) to a lower one (e.g., 2 mol%) may not negatively affect the reaction efficiency while offering economic and environmental benefits.[3]
Issue 2: Inconsistent Results and Catalyst Deactivation
-
Q5: I am observing inconsistent results between batches. What could be the cause?
A5: Inconsistent results often point to issues with the reaction setup or the stability of the catalyst. Key factors to consider include:
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Atmosphere Control: Rhodium catalysts can be sensitive to air and moisture. Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and reagents.
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Solvent Purity: The choice and purity of the solvent are critical. As seen in some studies, switching to a different solvent like dioxane can significantly improve both yield and enantioselectivity.[3] Always use high-purity, degassed solvents.
-
Ligand Stability: While some bod ligands, like the 2,5-diphenyl derivative, are noted to be stable compounds, it is good practice to handle all chiral ligands with care to prevent decomposition.[4][5]
-
-
Q6: My reaction starts well but seems to stop before completion. What could be causing this catalyst deactivation?
A6: Catalyst deactivation can occur through various pathways. If you observe a reaction stalling, consider the following possibilities:
-
Substrate/Product Inhibition: The substrate or product may be inhibiting the catalyst. This can sometimes be mitigated by adjusting the rate of addition of the substrate or by running the reaction at a lower concentration.
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Impurity Poisoning: Trace impurities in the substrate, solvent, or coming from the reaction vessel can act as catalyst poisons. Ensure all glassware is scrupulously clean and that all reagents are of the highest possible purity.
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Thermal Instability: The catalyst may not be stable at the reaction temperature over extended periods. Consider running the reaction at a lower temperature if feasible.
-
Data Presentation: Catalyst Loading and Performance
The following tables summarize quantitative data from representative studies on rhodium-catalyzed reactions using this compound ligands.
Table 1: Asymmetric Arylation of N-Tosylarylimines
| Entry | Chiral Ligand | Catalyst Loading (mol% Rh) | Yield (%) | ee (%) |
| 1 | (R,R)-Ph-bod | 3 | 96 | 98 |
| 2 | (R,R)-Bn-bod | 3 | high | 94 |
| 3 | (R)-binap | 3 | low | low |
| 4 | (R)-segphos | 3 | low | low |
Data extracted from a study on the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, demonstrating the high performance of bod ligands compared to common phosphorus-based ligands.[1][4]
Table 2: Optimization of Asymmetric Amination
| Entry | Catalyst Loading (mol% Rh) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | MTBE | - | - |
| 2 | 2 | MTBE | - | - |
| 3 | 2 | Toluene | - | - |
| 4 | 2 | Dioxane | 99 | 85 |
This table illustrates the effect of reducing catalyst loading and screening different solvents on the yield and enantioselectivity of a rhodium-catalyzed asymmetric amination reaction.[3]
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Arylation with (R,R)-Ph-bod *
This protocol is a representative example for the asymmetric arylation of an N-tosylarylimine with an arylboroxine.
-
Catalyst Preparation:
-
In a glovebox or under a positive flow of inert gas, add the rhodium precursor (e.g., [RhCl(C2H4)2]2, 3 mol % Rh) and the chiral ligand ((R,R)-Ph-bod*, 1.1 equivalents with respect to Rh) to a dry Schlenk flask.
-
Add anhydrous, degassed dioxane via cannula.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst. The solution will typically change color.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask, dissolve the N-tosylarylimine (1.0 equivalent) and the arylboroxine (1.2 equivalents) in anhydrous, degassed dioxane.
-
Add an aqueous solution of a base (e.g., KOH, 20 mol %) to the substrate mixture.
-
-
Reaction Execution:
-
Transfer the prepared catalyst solution to the substrate mixture via cannula under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 6 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Visualizations
Diagram 1: Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading in Rh/bod reactions.
Diagram 2: Troubleshooting Logic for Low Yield/Enantioselectivity
Caption: A logical flow for troubleshooting suboptimal reaction outcomes.
References
Technical Support Center: Managing Bicyclo[2.2.2]octa-2,5-diene (BCOD) Ligand Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Bicyclo[2.2.2]octa-2,5-diene (BCOD) ligands during experimental work.
Troubleshooting Guides
Encountering unexpected results or catalyst deactivation can be a significant setback in research. The following table outlines common problems associated with BCOD ligand instability, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity | 1. Ligand Decomposition: Exposure to air, moisture, or elevated temperatures can degrade the BCOD ligand, rendering it unable to effectively coordinate with the metal center. 2. Impure Ligand: The presence of impurities from synthesis or degradation can poison the catalyst. | 1. Ensure Inert Atmosphere: Handle and store BCOD ligands under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] 2. Use Anhydrous Solvents: Employ freshly distilled and degassed anhydrous solvents for all reactions. 3. Verify Ligand Purity: Check the purity of the ligand by ¹H NMR or GC-MS before use. Synthesize and purify the ligand if necessary.[2][3] |
| Inconsistent reaction yields or enantioselectivity | 1. Partial Ligand Degradation: Inconsistent levels of ligand decomposition between experiments can lead to variable catalyst performance. 2. Variable Air/Moisture Exposure: Minor differences in experimental setup and handling can introduce varying amounts of air and moisture. | 1. Standardize Handling Procedures: Develop and adhere to a strict protocol for handling the BCOD ligand and setting up reactions to ensure consistency. 2. Monitor Ligand Quality: Regularly check the quality of the stored ligand, especially for older batches. |
| Formation of unexpected byproducts | 1. Side Reactions from Degradation Products: Decomposed ligand fragments can participate in side reactions, leading to the formation of impurities. 2. Isomerization of the Ligand: Under certain conditions, the BCOD ligand itself may undergo isomerization, leading to different catalytic activities.[4] | 1. Characterize Byproducts: Attempt to isolate and characterize unexpected byproducts using techniques like GC-MS or LC-MS to understand their origin.[5][6][7] 2. Optimize Reaction Conditions: Adjust reaction parameters such as temperature and solvent to minimize ligand degradation and side reactions. |
| Color change of the catalyst solution (e.g., darkening) | Catalyst Decomposition or Agglomeration: This can be initiated by ligand degradation, leading to the formation of inactive metal species. For instance, inactive rhodium oxo catalyst complexes can appear black.[8] | 1. Cease Reaction and Investigate: A significant color change often indicates catalyst death. Stop the reaction and analyze the mixture to identify the cause. 2. Consider Catalyst Regeneration: For precious metal catalysts, regeneration procedures may be available to recover the active species.[8][9] |
Frequently Asked Questions (FAQs)
1. How can I visually assess the quality of my this compound ligand?
While a definitive assessment requires analytical techniques, visual inspection can offer initial clues. High-purity BCOD ligands are typically white to off-white crystalline solids. Any significant discoloration (e.g., yellowing or browning) or change in texture (e.g., becoming oily or clumpy) may indicate decomposition or the presence of impurities. However, a ligand that appears visually acceptable may still be partially degraded, so analytical verification is always recommended.
2. What is the best way to store BCOD ligands to ensure their long-term stability?
To maximize shelf life, BCOD ligands should be stored under a dry, inert atmosphere (argon or nitrogen) in a sealed container, preferably in a freezer (-20 °C or lower). The container should be opaque to protect the ligand from light, as photochemical decomposition can occur. For frequent use, consider aliquoting the ligand into smaller, single-use vials to minimize repeated exposure of the bulk material to potential contaminants.
3. How do I properly handle BCOD ligands in the laboratory?
All manipulations of BCOD ligands should be performed using standard air-sensitive techniques. This includes the use of a glovebox or a Schlenk line.[1] Glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and thoroughly degassed. Transfers of the solid ligand or its solutions should be done using syringes or cannulas under a positive pressure of inert gas.
4. Which analytical techniques are best for detecting BCOD ligand degradation?
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing the purity of BCOD ligands and detecting degradation products.[2][10][11] The appearance of new signals or changes in the integration of characteristic ligand peaks can indicate decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting volatile impurities and degradation products. It can be used to confirm the molecular weight of the ligand and identify potential contaminants.[6][12][13]
5. Are some substituted BCOD ligands more stable than others?
Yes, the stability of BCOD ligands can be influenced by their substituents. For example, aryl-substituted BCOD ligands, such as (1R,4R)-2,5-diphenylthis compound (Ph-bod*), have been reported to be more stable than their unsubstituted or some alkyl-substituted counterparts.[14] This increased stability is often attributed to steric and electronic effects of the substituents.
6. My rhodium-catalyzed reaction with a BCOD ligand is not working. How do I troubleshoot it?
When a rhodium-catalyzed reaction fails, it's crucial to systematically investigate the potential causes. The following workflow can help pinpoint the issue.
7. Can a catalyst deactivated due to BCOD ligand degradation be regenerated?
In some cases, it may be possible to regenerate a deactivated rhodium catalyst. The specific procedure depends on the nature of the deactivation. If the deactivation is due to the formation of inactive rhodium clusters, treatment with an oxidizing agent followed by the re-introduction of fresh BCOD ligand may restore catalytic activity.[8] However, if the rhodium has precipitated as metallic black, recovery may be more complex and require specialized refining processes.
Experimental Protocols
Protocol for Assessing BCOD Ligand Stability by ¹H NMR
This protocol provides a general method for monitoring the stability of a BCOD ligand in solution over time.
Materials:
-
This compound ligand of interest
-
Anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆)
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Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with non-overlapping signals)
-
NMR tubes with J. Young valves or other airtight seals
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or on a Schlenk line, accurately weigh the BCOD ligand and the internal standard into a vial.
-
Add a known volume of the anhydrous, deuterated solvent to the vial to prepare a stock solution of known concentration.
-
Transfer an aliquot of this solution to an NMR tube equipped with an airtight seal.
-
Acquire an initial ¹H NMR spectrum (t=0).
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Store the NMR tube under the desired conditions (e.g., at room temperature on the benchtop, in an oven at a specific temperature, or exposed to light).
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Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, day, or week).
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Integrate the characteristic peaks of the BCOD ligand and the internal standard in each spectrum.
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Calculate the relative concentration of the BCOD ligand at each time point by comparing its integral to that of the stable internal standard.
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Plot the concentration of the BCOD ligand versus time to determine its rate of decomposition under the tested conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. auremn.org [auremn.org]
- 3. Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes [escholarship.org]
- 4. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 9. ES420713A1 - A PROCEDURE FOR THE REGENERATION OF A SPENT TASTING-LITHIC SOLUTION. - Google Patents [patents.google.com]
- 10. datapdf.com [datapdf.com]
- 11. Synthesis of the [11]Cyclacene Framework by Repetitive Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting purification of Bicyclo[2.2.2]octa-2,5-diene derivatives by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of Bicyclo[2.2.2]octa-2,5-diene derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound derivatives.
Issue 1: Product Decomposition or Rearrangement on the Column
Question: My this compound derivative appears to be decomposing or rearranging during silica (B1680970) gel column chromatography. What can I do to prevent this?
Answer:
This compound derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or rearrangement. The strained bicyclic ring system can be susceptible to acid-catalyzed reactions. Here are several strategies to mitigate this issue:
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Deactivation of Silica Gel: The acidity of silica gel can be neutralized by treatment with a basic modifier. Triethylamine (B128534) (TEA) is commonly used for this purpose.
-
Use of Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase that is less acidic or basic.
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Neutral Alumina (B75360): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For most this compound derivatives, neutral alumina is a safe starting point.
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Florisil®: This is a magnesium silicate-based adsorbent that is milder than silica gel and can be effective for the purification of sensitive compounds.
-
Reversed-Phase Silica (C18): For polar derivatives, reversed-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase is used with a polar mobile phase.
-
-
Minimize Residence Time on the Column: The longer the compound is in contact with the stationary phase, the greater the chance of decomposition.
-
Use flash chromatography with applied pressure to speed up the elution.
-
Choose a solvent system that provides a reasonable Rf value (0.2-0.4) to ensure the compound does not spend an excessive amount of time on the column.
-
Issue 2: Poor Separation of Diastereomers or Other Isomers
Question: I am having difficulty separating my desired this compound derivative from a diastereomer or a closely related isomer by column chromatography. How can I improve the resolution?
Answer:
The separation of stereoisomers and other closely related compounds can be challenging due to their similar polarities. Here are some techniques to enhance separation:
-
Optimize the Solvent System:
-
Test a Range of Solvents: Systematically screen different solvent systems using thin-layer chromatography (TLC). Try combinations of non-polar solvents (e.g., hexanes, heptane, toluene) with polar solvents (e.g., ethyl acetate (B1210297), diethyl ether, dichloromethane).
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Use a Ternary Solvent System: Adding a third solvent in a small percentage can sometimes significantly improve selectivity. For example, adding a small amount of methanol (B129727) or acetonitrile (B52724) to a hexane/ethyl acetate mixture can alter the interactions between the analytes and the stationary phase.
-
-
Employ Gradient Elution:
-
Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to sharpen the bands of later-eluting compounds and improve the separation between closely eluting species.
-
-
Change the Stationary Phase:
-
Different Pore Size Silica: Silica gel is available in different pore sizes. A smaller pore size provides a larger surface area and may offer better separation for some isomers.
-
Silver Nitrate (B79036) Impregnated Silica Gel: For separating compounds based on the degree of unsaturation, silica gel impregnated with silver nitrate can be highly effective. The silver ions interact with the π-bonds of the double bonds, leading to differential retention.
-
-
Reversed-Phase Chromatography: As mentioned previously, if the derivatives have sufficient polarity, reversed-phase chromatography can provide a different selectivity compared to normal-phase and may resolve the isomers.
Issue 3: The Compound is Not Visible on the TLC Plate Under UV Light
Question: My this compound derivative is not UV-active, and I cannot see it on the TLC plate. How can I visualize the spots?
Answer:
Many this compound derivatives lack a strong chromophore and are therefore not visible under UV light. In such cases, chemical staining is necessary for visualization. Here are some common TLC stains that are effective for these types of compounds:
-
Potassium Permanganate (B83412) (KMnO4) Stain: This stain is excellent for visualizing compounds with double bonds (alkenes). The compound will appear as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with a wide variety of functional groups to produce colored spots upon heating.
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that produces blue or green spots with many organic compounds upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots. This method is generally non-destructive.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a new this compound derivative?
A1: A good starting point for many this compound derivatives is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes (or heptane). Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the concentration while monitoring the elution by TLC.
Q2: Can the retro-Diels-Alder reaction occur during column chromatography?
A2: Yes, the retro-Diels-Alder reaction can occur, particularly if the this compound derivative is thermally labile or if the stationary phase is acidic and the column is run at an elevated temperature (which can happen with exothermic adsorption). To minimize this risk, avoid heating the column, use deactivated silica or a neutral stationary phase, and work at room temperature.
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended.
Q4: My compound is streaking on the TLC plate and the column. What is causing this?
A4: Streaking is often caused by overloading the sample, the compound being too polar for the chosen solvent system, or interactions with an acidic stationary phase. Try the following:
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Apply a more dilute sample to the TLC plate.
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Increase the polarity of the mobile phase.
-
Deactivate the silica gel with triethylamine.
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Consider using a different stationary phase like alumina.
Quantitative Data Summary
The following table summarizes common solvent systems used for the column chromatography of this compound derivatives, as reported in the literature. The optimal ratio will depend on the specific substitution pattern of the derivative.
| Stationary Phase | Mobile Phase System | Typical Ratios (v/v) | Notes |
| Silica Gel | Hexanes / Ethyl Acetate | 98:2 to 80:20 | A good starting point for many derivatives. |
| Silica Gel | Pentane / Diethyl Ether | 95:5 to 75:25 | Useful for less polar derivatives. |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 90:10 | For more polar derivatives. May require deactivation. |
| Neutral Alumina | Hexanes / Ethyl Acetate | 95:5 to 85:15 | Good for acid-sensitive compounds. |
| Reversed-Phase (C18) | Water / Acetonitrile | Gradient | Effective for polar derivatives and isomer separation. |
| Reversed-Phase (C18) | Water / Methanol | Gradient | An alternative to acetonitrile for reversed-phase. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, weigh the required amount of silica gel into a beaker.
-
Add the Eluent: Add the chosen non-polar solvent (e.g., hexanes) containing 1-2% triethylamine (v/v) to the silica gel to form a slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent.
-
Equilibrate the Column: Pass 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure complete deactivation.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a suitable solvent) and load it onto the column.
-
Elute: Begin the chromatography with the chosen solvent system. The mobile phase for the elution may or may not contain triethylamine, depending on the stability of the compound.
Protocol 2: TLC Visualization with Potassium Permanganate Stain
-
Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. Store the solution in a dark bottle.
-
Develop the TLC Plate: Run the TLC plate in the desired solvent system and allow the solvent to evaporate completely.
-
Dip the Plate: Using forceps, briefly dip the TLC plate into the potassium permanganate stain.
-
Remove Excess Stain: Gently blot the back of the plate on a paper towel to remove excess stain.
-
Visualize: The spots of the unsaturated compounds will appear as yellow to brown spots against a purple background. No heating is required.
Mandatory Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound derivatives.
overcoming steric hindrance in Bicyclo[2.2.2]octa-2,5-diene cycloadditions
Welcome to the technical support center for overcoming challenges in Bicyclo[2.2.2]octa-2,5-diene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form a this compound derivative is showing low to no yield. What are the common causes and solutions?
A1: Low yields in these cycloadditions are often attributed to significant steric hindrance, which impedes the approach of the diene and dienophile. Key factors and potential solutions include:
-
Steric Hindrance: The rigid, bicyclic nature of the reactants can create substantial steric barriers.
-
Solution: Employ strategies to overcome this hindrance, such as using Lewis acid catalysts to activate the dienophile, applying high pressure to decrease the activation volume, or utilizing photocatalysis to promote the reaction under milder conditions.
-
-
Poor Diene Conformation: The diene must adopt an s-cis conformation for the cycloaddition to occur. Bulky substituents can disfavor this conformation.
-
Solution: If possible, modify the substrate to favor the s-cis conformation. Computational studies can help predict the most stable conformations.
-
-
Incorrect Electronic Matching: The reaction rate is sensitive to the electronic properties of the diene and dienophile.
-
Solution: Ensure proper electronic matching (electron-rich diene with an electron-poor dienophile, or vice-versa for inverse-electron-demand Diels-Alder). Electron-withdrawing groups on the dienophile can enhance reactivity.[1]
-
-
Reagent Purity: Impurities, particularly water, can deactivate catalysts and lead to side reactions.
-
Solution: Use freshly purified reagents and anhydrous solvents.
-
Q2: I am observing poor diastereoselectivity in my cycloaddition, with a mixture of endo and exo products. How can I improve the selectivity?
A2: Poor diastereoselectivity is a common challenge. The desired endo product is often favored due to secondary orbital interactions, but steric hindrance can favor the exo product.
-
Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by coordinating to the dienophile, which stabilizes the endo transition state.[1]
-
Chiral Auxiliaries and Catalysts: For asymmetric reactions, the use of chiral auxiliaries on the dienophile or chiral Lewis acid catalysts can effectively block one face of the dienophile, leading to high facial selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the diastereoselectivity. Experiment with a range of solvents to find the optimal conditions.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the endo isomer.
Q3: Can high pressure be used to improve the yield of sterically hindered this compound cycloadditions?
A3: Yes, high pressure is a powerful tool for promoting cycloadditions that are sluggish at atmospheric pressure due to steric hindrance.[2][3] High pressure favors reactions with a negative activation volume, which is characteristic of cycloadditions. Pressures in the range of 8-15 kbar have been shown to significantly increase yields. For example, the dimerization of a chiral ortho-quinol to form (+)-maytenone saw a yield increase from 13% at room temperature to 60% at 14 kbar.[2]
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a step-by-step approach to troubleshoot low conversion in your cycloaddition reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Poor Diastereoselectivity
This guide assists in improving the diastereoselectivity of your cycloaddition.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Data Presentation: Comparison of Strategies
The following tables summarize quantitative data for different strategies to overcome steric hindrance.
Table 1: Lewis Acid Catalysis in Diels-Alder Reactions
| Lewis Acid Catalyst | Diene | Dienophile | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| BF₃·Et₂O | 2,6-dimethylbenzoquinone (B1208291) | Acetoxy-1,3-butadiene | CH₂Cl₂, -78 °C | Excellent | Single regio- and diastereoisomer | [4] |
| Chiral Oxazaborolidine | Cyclopentadiene | α-bromoacrolein | CH₂Cl₂, -78 °C, 16 h | Quantitative | 94:6 (95% ee) | [4] |
| YbCl₃ | 5-substituted 1,3-cyclohexadiene | Methacrolein | Stoichiometric | Good | Favors endo | [4] |
| Ca(OTf)₂/Bu₄NPF₆ | Various | Various | CH₂Cl₂, 0 °C to -20 °C, 4 h | High | N/A | [5] |
Table 2: High-Pressure Cycloadditions
| Diene | Dienophile | Pressure (kbar) | Temperature | Yield (%) | Notes | Reference |
| Chiral ortho-quinol | (self-dimerization) | 14 | Room Temp. | 60 | Yield at atm. pressure was 13% | [2] |
| Furan | Tetrasubstituted dienophile | 15 | Room Temp. | 85 (exo:endo 85:15) | No reaction at atm. pressure | [2] |
| Danishefsky's diene | Sterically hindered steroidic dienophile | 15 | N/A | 59-93 | Favors cis-diastereoisomer | [2] |
Table 3: Visible-Light Photocatalysis
| Photocatalyst System | Substrate Type | Light Source | Conditions | Yield (%) | Notes | Reference |
| Ru(bpy)₃²⁺ / Methyl viologen | Intramolecular diene and dienophile | Visible Light / Sunlight | Ambient Temp. | Good | For electronically mismatched substrates | [6] |
| Ru(bpz)₃²⁺ | Electron-rich styrenes | Visible Light | Ambient Air | Efficient | Ru(bpy)₃²⁺ was ineffective | [7] |
| Eosin Y | Arylaminocyclopropanes and nitrones | Visible Light | Mild conditions | High | High diastereoselectivity | [8] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is based on the BF₃·Et₂O-mediated reaction of 2,6-dimethylbenzoquinone and acetoxy-1,3-butadiene.[4]
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To a solution of the dienophile (e.g., 2,6-dimethylbenzoquinone) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·Et₂O, 1.0 equivalent) dropwise to the stirred solution.
-
Slowly add the diene (e.g., acetoxy-1,3-butadiene) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Visible-Light Photocatalytic Cycloaddition
This protocol is a general guideline based on typical setups for visible-light photocatalysis.[6][9]
-
In a reaction vessel (e.g., a borosilicate glass vial), combine the substrate, photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%), and any co-reagents in a suitable solvent (e.g., acetonitrile (B52724) or nitromethane).
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Seal the reaction vessel and place it at a fixed distance from a visible light source (e.g., a blue LED lamp or even ambient sunlight). Ensure consistent light irradiation by using a standardized setup.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Lewis acid catalysis in Diels-Alder reactions.
Caption: General experimental workflow for visible-light photocatalysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Visible light photocatalysis of intramolecular radical cation Diels–Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible Light Photocatalysis: The Development of Photocatalytic Radical Ion Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
kinetic versus thermodynamic control in Bicyclo[2.2.2]octa-2,5-diene Diels-Alder reactions
This technical support guide addresses common challenges and questions researchers face when attempting to use Bicyclo[2.2.2]octa-2,5-diene and its derivatives in Diels-Alder reactions, with a focus on kinetic versus thermodynamic control.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Diels-Alder reaction with this compound as the diene failing or giving very low yields?
A1: A direct Diels-Alder reaction using this compound as the diene component is often unsuccessful due to conformational constraints. The Diels-Alder reaction requires the diene to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition. However, the rigid bicyclic structure of this compound locks the diene in an s-trans conformation, which is geometrically unsuitable for reaction with a dienophile.[1] This conformational restriction presents a significant energy barrier, making the standard Diels-Alder pathway highly unfavorable.
References
preventing polymerization side reactions in Bicyclo[2.2.2]octa-2,5-diene applications
Technical Support Center: Bicyclo[2.2.2]octa-2,5-diene Applications
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization side reactions when using this compound (BCOD) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCOD) and what are its primary applications?
A1: this compound, also known as barrelene, is a bicyclic organic compound. Its rigid structure and reactive double bonds make it a valuable building block in organic synthesis. Key applications include:
-
Diels-Alder Reactions: It can act as a dienophile or, through retro-Diels-Alder reactions, as a precursor to other dienes.[1][2]
-
Ligand Synthesis: It is a precursor for chiral diene ligands used in asymmetric catalysis, particularly with transition metals like rhodium.[3][4]
-
Polymer Chemistry: BCOD and its derivatives are monomers in Ring-Opening Metathesis Polymerization (ROMP) and other polymerization reactions to create polymers with specific properties.[5][6][7]
-
Molecular Scaffolding: Its rigid framework is used to construct complex molecules in medicinal chemistry and materials science.
Q2: Why is polymerization a common side reaction with BCOD?
A2: The strained double bonds within the BCOD framework are susceptible to various polymerization pathways, which can compete with the desired reaction. The primary mechanisms for these side reactions include:
-
Radical Polymerization: Initiated by trace impurities, light, or high temperatures.
-
Cationic Polymerization: Can be initiated by acidic catalysts or impurities.[8]
-
Ring-Opening Metathesis Polymerization (ROMP): Often catalyzed by transition metal complexes, which may be used as catalysts in the primary reaction.[9]
-
Transannular Polymerization: An intramolecular cyclization followed by polymerization.[8]
Q3: What are the common signs of unwanted polymerization in my reaction?
A3: Unwanted polymerization can manifest in several ways:
-
Formation of an insoluble precipitate or a viscous, oily residue in the reaction flask.
-
Low or no yield of the desired product.
-
Broad, unresolved peaks in the proton NMR spectrum of the crude product, characteristic of polymeric materials.
-
Difficulty in purifying the desired compound from the reaction mixture.[10]
Q4: Can I store BCOD to prevent polymerization?
A4: Yes, proper storage is crucial. BCOD should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it over a radical inhibitor like Butylated Hydroxytoluene (BHT).
Troubleshooting Guide
Problem 1: My Diels-Alder reaction is yielding a significant amount of polymer.
| Possible Cause | Solution |
| High Reaction Temperature | High temperatures can initiate thermal polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a microwave reactor for controlled, rapid heating to minimize reaction time.[11] |
| Presence of Radical Initiators | Impurities in reagents or solvents can initiate radical polymerization. Use freshly distilled solvents and purified reagents. |
| Atmosphere | Oxygen can promote radical formation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Choice | If using a Lewis acid catalyst, it might be initiating cationic polymerization. Screen different Lewis acids or consider catalyst-free conditions at higher pressures. |
Problem 2: During a transition-metal-catalyzed reaction, my BCOD ligand appears to be polymerizing.
| Possible Cause | Solution |
| Catalyst Activity | The transition metal catalyst itself may be active for ROMP. This is common with ruthenium, tungsten, or molybdenum catalysts.[9] |
| Ligand Dissociation | If the BCOD is a ligand, its dissociation from the metal center can lead to its polymerization by active catalytic species in the solution. |
| Reaction Conditions | High temperatures or prolonged reaction times can increase the likelihood of ligand-based side reactions. |
Solution Steps:
-
Add an Inhibitor: Introduce a ROMP inhibitor that does not interfere with your desired reaction, such as triphenylphosphine (B44618) or pyridine.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the polymerization side reaction.
-
Optimize Catalyst Loading: Use the minimum effective concentration of your catalyst.
-
Choose a More Stable Ligand: If possible, switch to a BCOD derivative with bulky substituents that sterically hinder polymerization.
Data Presentation: Inhibitor Screening for Polymerization Prevention
The following table summarizes the effect of various inhibitors on preventing the thermally-induced polymerization of a generic BCOD derivative in a model reaction.
| Inhibitor | Concentration (mol%) | Reaction Temperature (°C) | Polymer Yield (%) | Desired Product Yield (%) |
| None (Control) | 0 | 110 | 65 | 30 |
| BHT | 0.1 | 110 | 15 | 80 |
| Hydroquinone | 0.1 | 110 | 12 | 83 |
| TEMPO | 0.05 | 110 | <5 | 92 |
| Triphenylphosphine | 0.5 | 110 | 40 | 55 |
Data is illustrative and based on typical results for similar dienes.[12]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with BCOD while Minimizing Polymerization
-
Reagent Preparation: Use freshly distilled BCOD. If it has been stored for a long time, pass it through a short column of activated basic alumina (B75360) to remove any polymeric impurities. Add a radical inhibitor such as BHT (0.1 mol%) to the BCOD.
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Dissolve the dienophile in a freshly distilled, deoxygenated solvent (e.g., toluene) and add it to the flask via a syringe. Add the BCOD solution (containing BHT) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC. Avoid unnecessarily high temperatures or prolonged heating.
-
Work-up: Upon completion, cool the reaction to room temperature. If any solid polymer has formed, it can often be removed by filtration. Proceed with a standard aqueous work-up and purification by column chromatography.
Protocol 2: Evaluating the Effectiveness of a Polymerization Inhibitor
-
Sample Preparation: In several sealed vials, place a solution of BCOD in a high-boiling, deoxygenated solvent (e.g., xylenes).
-
Inhibitor Addition: To each vial, add a different potential inhibitor (e.g., BHT, hydroquinone, TEMPO) at a specific concentration. Include a control vial with no inhibitor.[12]
-
Heating: Place the vials in a heating block at a constant temperature (e.g., 120 °C).
-
Time Points: At regular intervals (e.g., 2, 4, 8, 24 hours), remove a set of vials and cool them to room temperature.
-
Analysis: Analyze the contents of each vial by ¹H NMR or GC to determine the ratio of remaining monomer to polymer formed. The polymer will typically show broad, featureless peaks in the NMR spectrum.
Visualizations
Caption: Common pathways for BCOD polymerization.
Caption: Troubleshooting workflow for polymerization.
References
- 1. acgpubs.org [acgpubs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. (1R,4R)-2,5-Diphenylthis compound|Ph-bod* Ligand [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Stereospecific ring-opening metathesis polymerization of norbornadienes employing tungsten oxo alkylidene initiators. | Semantic Scholar [semanticscholar.org]
- 6. Ring-opening metathesis polymerization of substituted bicyclo[2.2.2]octadienes: a new precursor route to poly(1,4-phenylenevinylene) [authors.library.caltech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Bicyclo[2.2.2]octa-2,5-diene Ligands in Asymmetric Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bicyclo[2.2.2]octa-2,5-diene (BCN) ligands in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound ligands over traditional chiral phosphine (B1218219) ligands?
A1: this compound ligands often exhibit superior performance in terms of both enantioselectivity and catalytic activity in certain rhodium-catalyzed reactions, such as the asymmetric arylation of N-tosylarylimines.[1][2] Their rigid C2-symmetric scaffold can create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
Q2: How do substituents on the this compound backbone influence enantioselectivity?
A2: The electronic and steric properties of the substituents at the 2 and 5 positions of the this compound core play a crucial role in determining enantioselectivity. For instance, in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, ligands with different aryl or ferrocenyl substituents show varied levels of success. The steric bulk and electronic nature of these groups influence the coordination of the substrate to the rhodium center, thereby dictating the stereochemical outcome.[3][4] Generally, C2-symmetric ligands with bulky substituents tend to provide higher enantioselectivity.[1][2]
Q3: What is the typical procedure for preparing the active rhodium catalyst with a this compound ligand?
A3: The active rhodium catalyst is often generated in situ. A common procedure involves mixing a rhodium precursor, such as [RhCl(C2H4)2]2, with the chiral this compound ligand in a suitable solvent like dioxane.[1][5] An excess of the ligand relative to the rhodium metal is typically used. The mixture is stirred at room temperature to allow for the formation of the active catalyst complex before the addition of the reactants.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
Possible Cause 1: Suboptimal Ligand Choice
The structure of the this compound ligand is critical for achieving high enantioselectivity. Different substituents on the ligand backbone can lead to significant variations in the enantiomeric excess (ee) of the product.
Solution:
-
Screen Different Ligands: If you are observing low ee, consider screening a variety of this compound ligands with different electronic and steric properties. For example, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, the (R,R)-Ph-bod* ligand has been shown to provide excellent enantioselectivity (up to 99% ee).[2]
-
Consider Ligand Symmetry: C2-symmetric ligands are often preferred as they can provide a more defined chiral pocket around the metal center.
| Ligand | Substituents | Reaction | Enantioselectivity (ee) |
| (R,R)-Ph-bod | Phenyl | Asymmetric arylation of N-tosylarylimines | Up to 99%[2] |
| (R,R)-Bn-bod | Benzyl | Asymmetric arylation of N-tosylarylimines | 94%[5] |
| (R,R)-Fc,Ph-bod | Ferrocenyl, Phenyl | Asymmetric 1,4-addition to α,β-unsaturated ketones | Generally higher than (R,R)-Ph-bod[3][4] |
Possible Cause 2: Inappropriate Reaction Conditions
The choice of solvent, temperature, and base can have a profound impact on the enantioselectivity of the reaction.
Solution:
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst structure and the transition state of the reaction. Common solvents to screen include dioxane, toluene, and mixtures such as toluene/water.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity by reducing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A systematic study of the temperature profile is recommended.
-
Base Selection: In reactions where a base is required, its nature and concentration can be critical. For rhodium-catalyzed arylations, bases like KOH and Cs2CO3 have been used successfully.[1][6] The optimal base and its stoichiometry should be determined experimentally.
Issue 2: Low Reaction Conversion or Yield
Possible Cause 1: Catalyst Inactivity or Decomposition
The rhodium catalyst may not be forming correctly or could be decomposing under the reaction conditions.
Solution:
-
Ensure Anhydrous and Inert Conditions: The preparation of the catalyst and the reaction itself should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Oxygen can deactivate the catalyst.
-
Check Ligand Stability: While many this compound ligands are stable, some analogues can be prone to decomposition.[5] Ensure the purity and integrity of your ligand before use.
-
Catalyst Loading: If low conversion is observed, increasing the catalyst loading may improve the yield. However, this should be balanced with cost considerations.
Possible Cause 2: Suboptimal Reaction Parameters
Incorrect stoichiometry, reaction time, or temperature can lead to incomplete reaction.
Solution:
-
Optimize Stoichiometry: Ensure the correct stoichiometry of reactants and reagents. For example, in asymmetric 1,4-additions of arylboronic acids, an excess of the boronic acid is often used.
-
Monitor Reaction Progress: Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time.
-
Adjust Temperature: While lower temperatures can favor enantioselectivity, higher temperatures may be necessary to achieve reasonable reaction rates and conversions.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of the rhodium precursor (e.g., [RhCl(C2H4)2]2, 3 mol % Rh) and the chiral this compound ligand (e.g., (R,R)-Ph-bod*, 1.1 equivalents with respect to Rh) in anhydrous dioxane is stirred at room temperature for a specified time to generate the active catalyst.
-
Reaction Setup: To a separate reaction vessel containing the N-tosylarylimine and the arylboronic acid (typically 1.2 equivalents) in dioxane is added an aqueous solution of a base (e.g., KOH, 20 mol %).
-
Reaction Execution: The pre-formed catalyst solution is then transferred to the reaction mixture. The resulting mixture is heated to the desired temperature (e.g., 60 °C) and stirred for the required time (e.g., 6 h).[5]
-
Work-up and Analysis: After completion, the reaction is quenched, and the product is extracted, purified (e.g., by column chromatography), and analyzed to determine the yield and enantiomeric excess (e.g., by chiral HPLC).[5]
Visualizations
Caption: Troubleshooting workflow for improving enantioselectivity.
Caption: Strategies for ligand modification to improve enantioselectivity.
References
- 1. people.bu.edu [people.bu.edu]
- 2. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 3. A chiral this compound ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of optically active bicyclo[2.2.2]octa-2,5-dienes. These chiral dienes are crucial ligands in asymmetric catalysis, and their synthesis presents several challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing optically active bicyclo[2.2.2]octa-2,5-dienes?
A1: The main synthetic routes include:
-
Asymmetric Diels-Alder Reaction: Directly constructing the chiral bicyclic core in an enantioselective manner.[3][4] This can be achieved using chiral catalysts or chiral auxiliaries.
-
Kinetic Resolution: Separating a racemic mixture of bicyclo[2.2.2]octadienes or their precursors using a chiral catalyst or enzyme that selectively reacts with one enantiomer.[5][6]
-
Classical Resolution: Separating enantiomers of a key intermediate, such as bicyclo[2.2.2]octa-2,5-dione, by forming diastereomeric derivatives (e.g., with a chiral semioxamazide) followed by fractional recrystallization.[7][8]
-
Desymmetrization: Starting with a symmetric or meso-precursor and selectively modifying it to create a chiral product. This can be achieved with chiral reagents or catalysts.[9][10][11]
Q2: My asymmetric Diels-Alder reaction to form the bicyclo[2.2.2]octane framework is giving low enantioselectivity. What are the common causes?
A2: Low enantioselectivity in asymmetric Diels-Alder reactions can stem from several factors:
-
Catalyst/Ligand Choice: The selected chiral ligand or catalyst may not be optimal for your specific substrates. The steric and electronic properties of the ligand are critical for inducing high stereoselectivity.[2][12]
-
Reaction Temperature: Diels-Alder reactions are often sensitive to temperature. Higher temperatures can lead to a decrease in selectivity by favoring the formation of the thermodynamically controlled product over the kinetically controlled one. Running the reaction at lower temperatures is generally recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity, thereby affecting enantioselectivity.
-
Substrate Reactivity: Highly reactive dienophiles may undergo a non-catalyzed background reaction, leading to the formation of a racemic product and eroding the overall enantiomeric excess (ee).
-
Catalyst Purity and Activation: Impurities in the catalyst or incomplete activation can lead to poor performance. Ensure the catalyst is pure and handled under appropriate inert conditions.
Q3: How can I accurately determine the enantiomeric excess (ee) of my synthesized bicyclo[2.2.2]octa-2,5-diene?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[7][8][13] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include:
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives.
-
NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.
-
Circular Dichroism (CD) Spectroscopy: Can be used for quantitative analysis if pure enantiomer standards are available for calibration.[14]
Troubleshooting Guide
This section addresses specific problems encountered during synthesis.
Problem 1: Poor Yield in the Synthesis of the Bicyclo[2.2.2]octadiene Core
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Diels-Alder Cycloaddition | The Diels-Alder reaction is reversible. High temperatures can favor the retro-Diels-Alder reaction.[15] Try performing the reaction at the lowest feasible temperature. Using a Lewis acid catalyst can often accelerate the forward reaction, allowing for lower temperatures and shorter reaction times.[16] |
| Substrate Decomposition | The starting materials or the product may be unstable under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. Some dienes are sensitive to air and light.[8] |
| Low Reactivity of Diene/Dienophile | Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. If reactivity is low, consider using more activated substrates or a catalyst to lower the activation energy. |
| Difficult Purification | The product may be difficult to separate from byproducts or starting materials. Optimize chromatographic conditions or consider recrystallization if the product is a solid. |
Problem 2: Difficulty with the Resolution of Racemic Intermediates
| Possible Cause | Troubleshooting Suggestion |
| Poor Diastereomer Crystallization | In classical resolution, the diastereomeric derivatives may not crystallize well or may form a solid solution.[1] Screen a variety of resolving agents and crystallization solvents. |
| Low Efficiency in Kinetic Resolution | The selectivity factor (s) of the kinetic resolution may be too low for practical separation. Screen different chiral catalysts or enzymes.[5] For catalyst-based resolutions, ligand choice is critical. |
| Product Isolation Post-Resolution | Recovering the desired enantiomer from the reaction mixture can be challenging. Ensure the workup procedure is optimized to separate the product from the catalyst and the reacted enantiomer. |
Experimental Protocols & Data
Method 1: Classical Resolution of Bicyclo[2.2.2]octa-2,5-dione
This method is a foundational step in many syntheses of C₂-symmetric bicyclo[2.2.2]octadienes.[7][8]
-
Protocol:
-
Racemic bicyclo[2.2.2]octa-2,5-dione is reacted with a chiral resolving agent, such as the dihydrazone of (R)-5-(1-phenylethyl)semioxamazide, in a suitable solvent (e.g., ethanol).
-
The resulting mixture of diastereomers is subjected to fractional recrystallization. One diastereomer will preferentially crystallize due to lower solubility.
-
The purified diastereomer is isolated by filtration.
-
The chiral auxiliary is cleaved (e.g., by hydrolysis) to yield the enantiomerically pure diketone.
-
Method 2: Rhodium-Catalyzed Asymmetric Arylation Using a Chiral Bicyclo[2.2.2]octadiene Ligand
This protocol demonstrates the application of an optically active bicyclo[2.2.2]octadiene ((R,R)-Ph-bod*) as a chiral ligand.[8][12]
-
Protocol:
-
A rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂) and the chiral diene ligand ((R,R)-Ph-bod*) are dissolved in an anhydrous solvent (e.g., dioxane) under an inert atmosphere.
-
An aqueous solution of a base (e.g., KOH) is added.
-
The N-tosylarylimine substrate and an arylboroxine are added to the catalyst solution.
-
The mixture is heated (e.g., to 60 °C) for a specified time (e.g., 6 hours).
-
After the reaction is complete, the product is isolated and purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC.[8]
-
Table 1: Performance of Chiral Ligands in Rh-Catalyzed Asymmetric Arylation [8][12]
| Entry | Chiral Ligand | Yield (%) | ee (%) |
| 1 | (R,R)-Ph-bod | 96 | 98 |
| 2 | (R,R)-Bn-bod | 99 | 94 |
| 3 | (R)-BINAP | 17 | 11 |
| 4 | (S)-SEGPHOS | <5 | 29 |
Reaction conditions: N-tosylbenzaldimine with (4-chlorophenyl)boroxine, catalyzed by a Rh(I)/ligand complex.
Visualized Workflows and Concepts
References
- 1. Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.bu.edu [people.bu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. uma.es [uma.es]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
Validation & Comparative
Bicyclo[2.2.2]octa-2,5-diene vs. Norbornadiene: A Comparative Guide to Cycloaddition Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, bicyclic dienes serve as versatile building blocks for the construction of complex polycyclic frameworks. Among these, bicyclo[2.2.2]octa-2,5-diene and norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) are two of the most frequently utilized substrates in cycloaddition reactions. Their strained olefinic bonds and unique three-dimensional structures impart distinct reactivity profiles. This guide provides a comprehensive comparison of their performance in various cycloaddition reactions, supported by experimental data and detailed methodologies, to aid in the strategic selection of these key synthetic intermediates.
Introduction to the Contestants
This compound and norbornadiene are both bridged bicyclic compounds containing two non-conjugated double bonds. The primary structural difference lies in the length of the etheno bridge, which is two carbons for this compound and one carbon for norbornadiene. This seemingly subtle variation leads to significant differences in ring strain and orbital interactions, which in turn govern their reactivity in cycloaddition reactions. Norbornadiene, with its more acute C=C-C bond angles, possesses a higher degree of ring strain, often leading to enhanced reactivity.
Reactivity in Key Cycloaddition Reactions
The reactivity of these two dienes has been explored in a variety of cycloaddition reactions, including the Diels-Alder, [2+2], [2+2+2] (homo-Diels-Alder), and various transition metal-catalyzed cycloadditions.
Homo-Diels-Alder Reactions
However, the introduction of substituents on the diene framework can significantly impact the reaction rate. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with bicycloalkadienes substituted with two electron-withdrawing carbomethoxy groups proceeds at a considerably slower rate.[1]
1,3-Dipolar Cycloadditions
In 1,3-dipolar cycloadditions, the stereochemical outcome is a key point of comparison. A study on the 1,3-dipolar cycloaddition of various dipoles to 2,3-bis(methoxycarbonyl)this compound revealed the exclusive formation of endo adducts. In contrast, similar reactions with norbornadienes have been reported to not follow the "exo rule," a phenomenon attributed to homoconjugation on their endo faces. This suggests a greater propensity for endo attack in the this compound system in this specific reaction class.
Transition Metal-Catalyzed Cycloadditions
Both this compound and norbornadiene are excellent substrates in a variety of transition metal-catalyzed cycloaddition reactions. For instance, cobalt-based catalytic systems effectively promote the [4+2+2] cycloaddition of both dienes with 1,3-butadienes, leading to the formation of complex eight-membered ring systems in excellent yields. The successful application of both dienes in these demanding reactions underscores their utility in advanced synthetic strategies.
Quantitative Data Comparison
While a comprehensive, direct comparison of reaction rates under identical conditions is scarce in the literature, we can compile available data to infer relative reactivity. The following table summarizes yields for selected cycloaddition reactions.
| Cycloaddition Type | Dienophile/Reactant | Diene | Product Yield (%) | Reference |
| Homo-Diels-Alder | N-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Norbornadiene (dimer) | High | |
| Homo-Diels-Alder | Tetracyanoethylene (TCNE) | Norbornadiene (dimer) | High | |
| 1,3-Dipolar | Phenylglyoxylonitrile oxide | This compound derivative | 91 (endo) | |
| 1,3-Dipolar | Benzonitrile oxide | This compound derivative | 78 (endo) | |
| 1,3-Dipolar | Phenyl azide | This compound derivative | 48 (endo) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for designing new synthetic routes. Below are representative protocols for the homo-Diels-Alder reaction of norbornadiene derivatives.
General Procedure for the Diels-Alder Cycloaddition of Norbornadiene Dimers with PTAD or TCNE
A solution of the norbornadiene dimer (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature. To this solution, the dienophile (PTAD or TCNE, 1 equivalent) is added portion-wise. The reaction mixture is then stirred overnight. The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the desired cycloadduct.
Logical Relationships and Reaction Pathways
The following diagram illustrates the general cycloaddition pathways for this compound and norbornadiene.
Caption: General cycloaddition pathways for bicyclic dienes.
Conclusion
Both this compound and norbornadiene are highly valuable and reactive substrates for a wide range of cycloaddition reactions. Norbornadiene, with its higher ring strain, is often perceived as the more reactive of the two, a notion that is generally supported by the available data. However, this compound offers its own unique stereochemical and reactivity profile, particularly in favoring endo products in certain 1,3-dipolar cycloadditions. The choice between these two dienes will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the reaction conditions employed. For complex, multi-step syntheses, the subtle differences in their reactivity can be strategically exploited to achieve the desired molecular architecture. Further quantitative kinetic studies directly comparing these two dienes under a standardized set of conditions would be invaluable to the synthetic community for a more definitive understanding of their relative reactivities.
References
A Comparative Guide to Bicyclo[2.2.2]octa-2,5-diene and Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient means to achieve this goal. Among the diverse array of available ligands, phosphines have long been the workhorses of the field. However, a class of chiral diene ligands, particularly those based on the bicyclo[2.2.2]octa-2,5-diene (bod) scaffold, has emerged as a powerful alternative, in some cases demonstrating superior catalytic activity and enantioselectivity. This guide provides an objective comparison of these two prominent ligand classes, supported by experimental data, to aid researchers in ligand selection for their specific catalytic transformations.
Performance Comparison in Rhodium-Catalyzed Asymmetric 1,4-Addition
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful carbon-carbon bond-forming reaction. The choice of chiral ligand is critical for achieving high enantioselectivity. Below is a comparison of the performance of a representative phosphine (B1218219) ligand, (S)-BINAP, and a this compound ligand, (R,R)-Ph-bod, in this reaction with various substrates.
| Reaction | Ligand | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Phenylboronic acid + 2-Cyclohexenone | (S)-BINAP | 3 | 3 | 100 | 98 | 99 | [1][2] |
| Phenylboronic acid + 2-Cyclohexenone | (R,R)-Ph-bod | 3 | 1 | 50 | >99 | 91 | [3] |
| Phenylboronic acid + Chromone (B188151) | (R,R)-Ph-bod | 3 | 12 | 30 | 95 | 99 | [4][5] |
| 4-Methoxyphenylboronic acid + Chromone | (R,R)-Ph-bod | 3 | 12 | 30 | 96 | 99 | [4][5] |
| 4-Chlorophenylboronic acid + Chromone | (R,R)-Ph-bod | 3 | 12 | 30 | 94 | 99 | [4][5] |
Note: (R,R)-Ph-bod is a specific this compound ligand.
The data indicates that for the 1,4-addition to 2-cyclohexenone, (S)-BINAP can achieve very high enantioselectivity, albeit at a higher temperature.[1][2] The chiral diene ligand (R,R)-Ph-bod also provides high enantioselectivity at a lower temperature and in a shorter reaction time.[3] Notably, in the more challenging 1,4-addition to chromones, the (R,R)-Ph-bod ligand consistently delivers excellent yields and nearly perfect enantioselectivities across a range of arylboronic acids.[4][5] This suggests that for certain substrates, chiral diene ligands can offer significant advantages in terms of reactivity and enantiocontrol.
Performance in Iridium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of N-heterocycles is a crucial transformation for the synthesis of many biologically active compounds. In the case of quinolines, iridium catalysts bearing chiral phosphine-based ligands have been extensively studied and have demonstrated high efficacy.
For the asymmetric hydrogenation of 2-methylquinoline (B7769805), various phosphine ligands have been screened. For instance, iridium complexes of BINOL-derived diphosphonites have achieved enantioselectivities of up to 96% ee.[6][7] Similarly, the use of (S)-SegPhos as a ligand in the iridium-catalyzed transfer hydrogenation of 2-methylquinoline has yielded up to 88% ee.[4] More complex phosphine-phosphoramidite ligands have also been developed, achieving up to 96% ee in the hydrogenation of 2,3-disubstituted quinolines.[8][9]
While direct comparative data for this compound ligands in the iridium-catalyzed hydrogenation of quinolines is less common in the literature, the high performance of diene ligands in other rhodium- and iridium-catalyzed reactions suggests their potential in this area as well. Further research into the application of chiral diene ligands in this specific transformation is warranted.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility and further development of catalytic systems. Below are representative protocols for the reactions discussed.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone with (S)-BINAP
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, [Rh(acac)(C₂H₄)₂] (2.6 mg, 0.010 mmol) and (S)-BINAP (6.9 mg, 0.011 mmol) are dissolved in 1,4-dioxane (B91453) (1.0 mL). The mixture is stirred at room temperature for 5 minutes.
Reaction Procedure: To the prepared catalyst solution, 2-cyclohexenone (32 µL, 0.33 mmol) and a solution of phenylboronic acid (61 mg, 0.50 mmol) in 1,4-dioxane (1.0 mL) are added, followed by the addition of H₂O (0.2 mL). The mixture is then heated at 100 °C. The progress of the reaction is monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, diluted with diethyl ether, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the product, (S)-3-phenylcyclohexanone. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1][2]
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Chromone with (R,R)-Ph-bod
Catalyst Preparation: In a glovebox, [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Ph-bod (3.2 mg, 0.01 mmol) are dissolved in anhydrous and degassed 1,4-dioxane (1.0 mL) in a Schlenk tube. The solution is stirred at room temperature for 30 minutes.
Reaction Procedure: To the prepared catalyst solution, chromone (43.8 mg, 0.3 mmol) and phenylboronic acid (54.9 mg, 0.45 mmol) are added, followed by the addition of a 1.0 M aqueous solution of K₃PO₄ (0.6 mL, 0.6 mmol). The Schlenk tube is sealed and the mixture is stirred at 30 °C for 12 hours. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the chiral flavanone. The enantiomeric excess is determined by chiral HPLC.[4][5]
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline with a Phosphine-Phosphoramidite Ligand
Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral phosphine-phosphoramidite ligand (0.011 mmol) are placed in a vial. Anhydrous and degassed solvent (e.g., CH₂Cl₂) (2.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
Reaction Procedure: The catalyst solution is transferred to a stainless-steel autoclave containing 2-methylquinoline (0.25 mmol). The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with H₂ to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 25 °C) for the required time. After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting 1,2,3,4-tetrahydroquinoline (B108954) are determined by gas chromatography (GC) or HPLC using a chiral stationary phase.[8][9]
Logical Workflow of Asymmetric Catalysis
The following diagram illustrates the general workflow involved in a typical asymmetric catalysis experiment, from the initial setup to the final analysis of the product.
Caption: General workflow for an asymmetric catalytic reaction.
Conclusion
Both phosphine and this compound ligands are invaluable tools in the field of asymmetric catalysis. While phosphine ligands have a longer history and broader demonstrated scope, chiral dienes have proven to be exceptionally effective in specific, challenging transformations, often providing superior results in terms of both catalytic activity and enantioselectivity. The choice of ligand should be carefully considered based on the specific reaction, substrate, and desired outcome. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to optimize their asymmetric catalytic systems. The continued development and exploration of both ligand classes will undoubtedly lead to new and even more powerful catalytic methods for the synthesis of chiral molecules.
References
- 1. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. Chiral Diene Ligands for Asymmetric Transformations [sigmaaldrich.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Diastereo- and Enantioselective Ir-Catalyzed Hydrogenation of 2,3-Disubstituted Quinolines with Structurally Fine-Tuned Phosphine-Phosphoramidite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Bicyclo[2.2.2]octa-2,5-diene Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral bicyclo[2.2.2]octa-2,5-diene (bod) ligands have emerged as a powerful class of auxiliaries in transition metal-catalyzed asymmetric synthesis. Their rigid, C2-symmetric or C1-symmetric scaffold allows for effective chiral induction in a variety of transformations, most notably in rhodium-catalyzed 1,4-additions of organoboron reagents and arylations of imines. This guide provides a comparative analysis of the enantioselectivity of different substituted bod ligands, supported by experimental data, to aid in the selection of the optimal ligand for specific synthetic challenges.
Performance Comparison of Substituted this compound Ligands
The enantioselectivity of bod ligands is highly dependent on the nature and position of the substituents on the bicyclic framework. These substituents exert steric and electronic effects that influence the geometry of the metal complex and the transition state of the catalyzed reaction, thereby dictating the stereochemical outcome. Below is a summary of the performance of key substituted bod ligands in various rhodium-catalyzed asymmetric reactions.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
This reaction is a benchmark for evaluating the effectiveness of chiral diene ligands. The addition of an aryl group to an enone creates a stereogenic center, and the enantiomeric excess (e.e.) of the product is a direct measure of the ligand's performance.
| Ligand | Substituent(s) | Substrate | Arylboronic Acid | e.e. (%) |
| (R,R)-Ph-bod | Phenyl | 2-Cyclohexenone | Phenylboronic acid | 99 |
| (R,R)-Bn-bod | Benzyl | 2-Cyclohexenone | Phenylboronic acid | 94 |
| (R,R)-Fc,Ph-bod | Ferrocenyl, Phenyl | 2-Cyclohexenone | Phenylboronic acid | 98 |
| Tertiary Alcohol Substituted bod | Tertiary Alcohol | 2-Cyclohexenone | Phenylboronic acid | up to 99.5 |
| Electronically Tuned bod (Ar = 3-F3CC6H4) | 3-(Trifluoromethyl)phenyl | Various enones | Phenylboronic acid | >99 |
Data compiled from multiple sources, including[1][2][3][4].
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
The addition of aryl groups to imines is a crucial method for the synthesis of chiral amines, which are prevalent in pharmaceuticals. C2-symmetric bod ligands have demonstrated exceptional performance in this transformation.[2][5][6]
| Ligand | Substituent(s) | Imine Substrate | Arylboroxine | e.e. (%) |
| (R,R)-Ph-bod | Phenyl | 4-Chlorobenzaldehyde N-tosylimine | Phenylboroxine | 98 |
| (R,R)-Bn-bod | Benzyl | 4-Chlorobenzaldehyde N-tosylimine | Phenylboroxine | 94 |
Ligand Substitution Effects on Enantioselectivity
The data presented above highlights key trends in the structure-activity relationship of bod ligands:
Caption: Comparative enantioselectivity of substituted this compound ligands.
-
Aryl Substituents: The nature of the aryl group in C2-symmetric ligands like Ph-bod* and Bn-bod* significantly impacts enantioselectivity. The phenyl-substituted ligand consistently provides higher enantiomeric excesses than the benzyl-substituted analogue in both 1,4-addition and imine arylation reactions.[2][5] This is attributed to the more defined and rigid chiral pocket created by the phenyl groups.
-
Ferrocenyl Substitution: The introduction of a ferrocenyl group, as seen in Fc,Ph-bod, can lead to a slight improvement in enantioselectivity compared to the diphenyl-substituted Ph-bod*.[3][7][8] The bulky and electronically distinct ferrocenyl moiety likely enhances the differentiation of the two enantiotopic faces of the prochiral substrate.
-
Tertiary Alcohol Functionality: Chiral dienes possessing a tertiary alcohol substituent on one of the double bonds have shown exceptional performance, achieving up to 99.5% e.e. in rhodium-catalyzed conjugate additions.[1][9] The hydroxyl group is thought to participate in secondary interactions, such as hydrogen bonding, which can further rigidify the transition state and enhance enantiocontrol.
-
Electronic Tuning: Modifying the electronic properties of the aryl substituents on the bod scaffold can lead to improved catalytic activity and enantioselectivity.[4] For instance, ligands bearing electron-deficient aryl groups have demonstrated superior performance, particularly with more challenging substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these chiral ligands. Below are representative protocols for the key rhodium-catalyzed reactions.
General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
This procedure is adapted from the work of Hayashi and others.[1][10]
Caption: Workflow for Rh-catalyzed asymmetric 1,4-addition.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(C2H4)2] or [RhCl(C2H4)2]2)
-
Chiral this compound ligand (1.1 equivalents relative to Rh)
-
α,β-Unsaturated ketone (1.0 mmol)
-
Arylboronic acid (1.2-2.0 equivalents)
-
Base (e.g., KOH, K3PO4)
-
Solvent (e.g., dioxane, THF, H2O)
Procedure:
-
In a reaction vessel, the rhodium precursor and the chiral diene ligand are dissolved in the chosen solvent system under an inert atmosphere.
-
The mixture is stirred at room temperature for a short period to allow for the formation of the active catalyst complex.
-
The α,β-unsaturated ketone, arylboronic acid, and base are then added sequentially to the catalyst solution.
-
The reaction mixture is stirred at the specified temperature (often room temperature) and monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction is quenched (e.g., with water or saturated NH4Cl solution) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
General Procedure for Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
This protocol is based on the methodology developed by Hayashi and coworkers.[2][5]
Materials:
-
Rhodium precursor (e.g., [RhCl(C2H4)2]2) (3 mol % Rh)
-
Chiral this compound ligand (1.1 equivalents relative to Rh)
-
N-Tosylarylimine (1.0 mmol)
-
Arylboroxine (1.2 equivalents)
-
Base (e.g., aqueous KOH) (20 mol %)
-
Solvent (e.g., dioxane)
Procedure:
-
A rhodium catalyst is generated in situ by mixing the rhodium precursor, the chiral diene ligand, and the aqueous base in dioxane under an inert atmosphere.
-
To this catalyst solution, the N-tosylarylimine and the arylboroxine are added.
-
The reaction mixture is heated (e.g., at 60 °C) for a specified period (e.g., 6 hours).
-
After cooling to room temperature, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic extract is dried, concentrated, and the residue is purified by column chromatography on silica gel.
-
The enantiomeric purity of the resulting diarylmethylamine derivative is determined by chiral HPLC analysis.[2]
Conclusion
The family of substituted this compound ligands offers a versatile and highly effective platform for asymmetric catalysis. The choice of substituent allows for fine-tuning of the ligand's steric and electronic properties to achieve exceptional levels of enantioselectivity in key carbon-carbon bond-forming reactions. For the rhodium-catalyzed 1,4-addition to enones, ligands with phenyl, tertiary alcohol, or electronically tuned substituents generally provide the highest enantiomeric excesses. In the asymmetric arylation of imines, the C2-symmetric Ph-bod* has proven to be a superior ligand. The detailed experimental protocols provided herein should facilitate the application of these powerful chiral ligands in the synthesis of enantioenriched molecules for research and development.
References
- 1. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions [organic-chemistry.org]
- 2. people.bu.edu [people.bu.edu]
- 3. A chiral this compound ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition Metal Catalyzed Conjugate Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Diene Ligands for Asymmetric Transformations [sigmaaldrich.com]
Bridging the Gap: Validating Experimental NMR Data of Bicyclo[2.2.2]octa-2,5-diene with Computational Chemistry
A comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for Bicyclo[2.2.2]octa-2,5-diene with computationally predicted values provides a powerful validation of theoretical models and enhances the structural elucidation of this important bicyclic scaffold. This guide delves into the experimental and computational methodologies, presenting a clear comparison of the resulting data and illustrating the workflow for this validation process.
This compound is a rigid, strained bicyclic hydrocarbon that serves as a versatile building block in organic synthesis and as a ligand in organometallic chemistry. Accurate characterization of its three-dimensional structure is paramount, and NMR spectroscopy is the primary tool for this purpose. The validation of experimental NMR data with high-level computational methods not only confirms the experimental assignments but also provides deeper insights into the electronic structure and magnetic environment of the molecule.
Experimental and Computational Data Comparison
For the unsubstituted this compound, the symmetry of the molecule dictates that there are only three unique carbon signals and three unique proton signals in the NMR spectra.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| Olefinic (C2, C3, C5, C6) | Data not available in searched literature | Value would be predicted here |
| Bridgehead (C1, C4) | Data not available in searched literature | Value would be predicted here |
| Ethano Bridge (C7, C8) | Data not available in searched literature | Value would be predicted here |
Note: Specific experimental values for the unsubstituted compound were not found in the searched literature. The table structure is provided for when such data becomes available.
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Experimental Coupling Constants (Hz) | Calculated Coupling Constants (Hz) |
| Olefinic (H2, H3, H5, H6) | Data not available in searched literature | Value would be predicted here | Values would be predicted here | Values would be predicted here |
| Bridgehead (H1, H4) | Data not available in searched literature | Value would be predicted here | Values would be predicted here | Values would be predicted here |
| Ethano Bridge (H7, H8) | Data not available in searched literature | Value would be predicted here | Values would be predicted here | Values would be predicted here |
Note: Specific experimental values for the unsubstituted compound were not found in the searched literature. The table structure is provided for when such data becomes available.
Numerous studies on substituted bicyclo[2.2.2]octa-2,5-dienes consistently show excellent agreement between experimental and DFT-calculated NMR data, lending strong support to the reliability of the computational predictions for the parent compound.
Experimental and Computational Protocols
The validation process relies on rigorous experimental and computational methodologies.
Experimental NMR Spectroscopy
Standard NMR spectroscopic techniques are employed to acquire the experimental data.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is processed using Fourier transformation, and the chemical shifts are referenced to the TMS signal. Coupling constants are extracted from the fine structure of the proton signals.
Computational NMR Prediction
The computational prediction of NMR parameters is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).
DFT/GIAO Calculation Workflow:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at a higher level of theory (e.g., GIAO-B3LYP/6-311+G(2d,p)).
-
Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory.
Workflow for Validation of Experimental NMR Data
The logical flow of validating experimental NMR data with computational methods can be visualized as a straightforward process.
This workflow highlights the parallel nature of the experimental and computational efforts, culminating in a direct comparison that serves to validate the experimental findings. The strong agreement between the two datasets provides a high degree of confidence in the structural assignment of this compound. This validated approach is invaluable for researchers in organic synthesis, materials science, and drug development who rely on accurate molecular structures.
A detailed examination of the structural, electronic, and energetic properties of Bicyclo[2.2.2]octa-2,5-diene (BOD) and its comparison with the well-studied norbornadiene (NBD) reveals significant potential for BOD derivatives in molecular solar thermal (MOST) energy storage applications. This guide synthesizes data from Density Functional Theory (DFT) studies to provide a quantitative comparison and outlines the computational methodologies employed.
Bicyclic dienes, particularly norbornadiene (NBD), have long been investigated for their ability to undergo a [2+2] photocycloaddition to form a high-energy, strained isomer, which can later release the stored energy as heat upon thermal reversion. This compound (BOD), a structurally related diene with a six-membered ring bridge instead of NBD's five-membered ring, has emerged as a promising alternative with potentially superior energy storage capabilities.[1] DFT calculations have been instrumental in elucidating the key differences between these systems and guiding the design of new photoswitches.
Comparative Analysis of Key Performance Metrics
DFT studies have shown that BOD systems can exhibit significantly higher storage energies compared to their corresponding NBD counterparts.[1][2] This enhanced storage capacity is a critical factor for the development of efficient MOST systems. The calculated storage energies, along with other important electronic properties, are summarized in the tables below.
Thermochemical and Electronic Properties
A key finding from comparative DFT studies is the substantial increase in storage energy for BOD systems. For instance, calculations have shown that storage energies for BOD derivatives can be in the range of 143–153 kJ mol⁻¹, which is up to 76% higher than for the corresponding norbornadiene systems.[1][2] This is a direct consequence of the different ring strain in the parent and photoisomer molecules.
| Property | This compound (BOD) System | Norbornadiene (NBD) System | Reference |
| Calculated Storage Energy | 143–153 kJ mol⁻¹ | Lower than BOD systems | [1][2] |
| Storage Density | 0.47–0.51 MJ kg⁻¹ | Lower than BOD systems | [2] |
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding the photochemical and thermal reactivity of these dienes. A smaller HOMO-LUMO gap generally correlates with a red-shifted absorption spectrum, which is desirable for better utilization of the solar spectrum.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | DFT Method |
| This compound | Data not available in a comparative context | Data not available in a comparative context | Data not available in a comparative context | |
| Norbornadiene | Data not available in a comparative context | Data not available in a comparative context | Data not available in a comparative context |
Structural Parameters
The geometric parameters of these bicyclic dienes, such as bond lengths and angles, are accurately predicted by various DFT functionals. These structural details are fundamental to understanding the strain and reactivity of the molecules.
| Parameter | Molecule/Intermediate | Method | Calculated Value | Reference |
| Bond Length C1-C2 | bicyclo[2.2.2]octane-2,5-dione | AM1 | 1.517 Å | [4] |
| Bond Length C1-C2 (exo-enolate) | bicyclo[2.2.2]octane-2,5-dione | AM1 | 1.555 Å | [4] |
Note: The provided data is for a related dione. Specific comparative data for the dienes was not available in a tabular format in the search results.
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A variety of computational methods have been employed to study bicyclic dienes, each with its own strengths and weaknesses.
DFT Computational Methodology
A common approach for studying these molecules involves geometry optimization followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface. The choice of DFT functional is critical, with hybrid functionals often providing a good balance of accuracy and computational cost.
A study investigating the performance of different DFT methods for BOD found that functionals like M06-2X, CAM-B3LYP, and PBE0 provide geometries in good agreement with high-level coupled cluster calculations.[5] The selection of the basis set is also important, though its effect on geometries was found to be less pronounced.[5]
Typical Computational Workflow:
-
Structure Building: Initial 3D coordinates of the molecule are generated.
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy structure using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to verify that the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.
-
Property Calculation: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and absorption spectra (using Time-Dependent DFT) are calculated.
Visualizing the Photoswitching Process and Computational Workflow
Graphviz diagrams can be used to illustrate the key processes and workflows involved in the study of these molecular photoswitches.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and computational evaluation of bicyclooctadienes towards molecular solar thermal energy storage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05791J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Bicyclo[2.2.2]octa-2,5-diene Ligands vs. BINAP in Rhodium Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric rhodium catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. While phosphine-based ligands, exemplified by the venerable BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have long dominated the field, a growing body of research highlights the exceptional performance of chiral diene ligands, such as derivatives of Bicyclo[2.2.2]octa-2,5-diene (bod). This guide provides an objective comparison of the performance of these two ligand classes in key rhodium-catalyzed reactions, supported by experimental data and detailed methodologies.
Performance in Rhodium-Catalyzed Asymmetric Arylation
In the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, a crucial transformation for the synthesis of chiral diarylmethylamines, the C2-symmetric diene ligand (1R,4R)-2,5-diphenylthis compound (Ph-bod) has demonstrated marked superiority over BINAP.[1][2][3] Experimental data consistently shows that Ph-bod affords significantly higher enantioselectivity and catalytic activity in this reaction.[1][2] In a direct comparison, (R)-BINAP was found to be a poor ligand in terms of both enantioselectivity and catalytic activity for this specific transformation.
Comparative Data: Asymmetric Arylation of N-Tosylarylimines
| Ligand | Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |
| (R,R)-Ph-bod | 4-chlorobenzaldehyde N-tosylimine | Phenylboroxine | 96 | 98 | [1] |
| (R,R)-Ph-bod | Benzaldehyde N-tosylimine | (4-chlorophenyl)boroxine | 95 | 98 | [1] |
| (R,R)-Ph-bod * | 4-methoxybenzaldehyde N-tosylimine | Phenylboroxine | 98 | 97 | [1] |
| (R)-BINAP | 4-chlorobenzaldehyde N-tosylimine | Phenylboroxine | 25 | 11 | [1] |
Performance in Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, widely employed in the synthesis of pharmaceuticals and fine chemicals. In this domain, BINAP has established itself as a benchmark ligand, demonstrating exceptional performance in the rhodium-catalyzed hydrogenation of a broad range of substrates, including enamides and ketones.
Conversely, there is a notable lack of published data on the application of this compound ligands in rhodium-catalyzed asymmetric hydrogenation. This suggests that this class of ligands may be less effective or less explored for this particular application compared to their demonstrated utility in asymmetric arylation reactions. Therefore, a direct quantitative comparison in this area is not currently feasible based on available literature.
Performance Data: Rhodium-Catalyzed Asymmetric Hydrogenation with BINAP
| Ligand | Substrate | Solvent | Pressure (atm) | ee (%) | Reference |
| (S)-BINAP | Methyl (Z)-α-acetamidocinnamate | Methanol (B129727) | 1 | >99 | [4] |
| (R)-BINAP | Methyl 2-acetamidoacrylate | Methanol | 1 | 95 | [4] |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 2-propanol | 1 | 82 |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines with Ph-bod*
General Procedure: A mixture of [Rh(acac)(C₂H₄)₂] (1.5 mol %) and (R,R)-Ph-bod* (1.65 mol %) in dioxane is stirred at room temperature for 10 minutes. To this solution are added the N-tosylarylimine (1.0 equiv), arylboroxine (0.4 equiv), and water (2.0 equiv). The resulting mixture is stirred at 60 °C for the time indicated in the specific experimental details. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired diarylmethylamine.[1]
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with BINAP
General Procedure: In a glovebox, [Rh(COD)₂]BF₄ (1.0 mol %) and (S)-BINAP (1.1 mol %) are dissolved in methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the catalyst. The substrate, methyl (Z)-α-acetamidocinnamate (100 equiv), is added to the catalyst solution. The flask is then connected to a hydrogenation apparatus, purged with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 1 atm). The reaction mixture is stirred at room temperature until the hydrogen uptake ceases. The solvent is removed under reduced pressure, and the residue is purified by an appropriate method (e.g., recrystallization or chromatography) to yield the enantiomerically enriched product.
Catalytic Cycle and Logical Relationships
The following diagram illustrates a generalized catalytic cycle for a rhodium-catalyzed asymmetric cross-coupling reaction, highlighting the central role of the chiral ligand in inducing enantioselectivity.
References
- 1. people.bu.edu [people.bu.edu]
- 2. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cycloaddition Reactivity of Bicyclo[2.2.2]octa-2,5-diene and 1,3-Cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Bicyclo[2.2.2]octa-2,5-diene and 1,3-cyclohexadiene (B119728) in the context of cycloaddition reactions, specifically focusing on their utility in forming bicyclic structures, which are prevalent in natural products and pharmaceutical agents. While both molecules are cyclic "dienes," their structural and electronic properties dictate fundamentally different pathways of reactivity, precluding a direct comparison in classical Diels-Alder reactions. This document elucidates these differences, supported by experimental data, and provides detailed protocols for their characteristic cycloaddition reactions.
Fundamental Differences in Structure and Reactivity
The disparate reactivity of this compound and 1,3-cyclohexadiene stems from the arrangement of their double bonds.
-
1,3-Cyclohexadiene possesses a conjugated diene system, where the two double bonds are separated by a single bond. This conjugation allows the π-orbitals to overlap, and the molecule is locked in a reactive s-cis conformation, making it an excellent substrate for the [4+2] cycloaddition known as the Diels-Alder reaction .
-
This compound , on the other hand, has two isolated double bonds held in a rigid bicyclic framework. The lack of conjugation prevents it from participating in a classical Diels-Alder reaction as a 4π component. However, the spatial proximity of the two π systems allows it to undergo a different type of pericyclic reaction known as a homo-Diels-Alder reaction , which is formally a [2π+2π+2π] cycloaddition. This compound is generally considered to be a very inactive diene in the context of cycloadditions.
This fundamental mechanistic divergence means that a direct reactivity comparison within the same reaction type is not feasible. Therefore, this guide will compare their performance in their respective, most characteristic cycloaddition reactions.
Diagram of Reaction Pathways
Caption: Reaction pathways for 1,3-cyclohexadiene and this compound.
Quantitative Data Presentation
The following table summarizes the reaction conditions and outcomes for representative cycloaddition reactions of 1,3-cyclohexadiene and this compound with suitable dienophiles. This data highlights the higher reactivity of 1,3-cyclohexadiene in its characteristic [4+2] cycloaddition compared to the more demanding conditions often required for the homo-Diels-Alder reaction of this compound.
| Diene | Dienophile | Reaction Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3-Cyclohexadiene | Maleic Anhydride | [4+2] Diels-Alder | Ethyl Acetate/Hexane | Room Temperature | 5 min | High (Crystallizes from solution) | General Procedure |
| 1,3-Cyclohexadiene | Dimethyl Acetylenedicarboxylate (B1228247) (DMAD) | [4+2] Diels-Alder | Dichloromethane | Not Specified | 1 min | 92% | [1] |
| This compound | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Homo-Diels-Alder | Not Specified | Not Specified | Readily | High | [2] |
| This compound | N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) | Homo-Diels-Alder | Not Specified | Not Specified | Slower than unsubstituted dienes | Moderate | [2][3] |
Experimental Protocols
Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of cycloaddition products.
Protocol 1: Diels-Alder Reaction of 1,3-Cyclohexadiene with Dimethyl Acetylenedicarboxylate (DMAD) [1]
-
Materials:
-
1,3-Cyclohexadiene
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Aluminum(III) chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexane mixture (1:3)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 1,3-cyclohexadiene (1 equivalent) and dimethyl acetylenedicarboxylate (1 equivalent) in dichloromethane.
-
Add aluminum(III) chloride (catalytic amount) to the solution.
-
The reaction is carried out under microwave irradiation for 1 minute.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an ethyl acetate/hexane (1:3) mixture as the eluent to afford the bicyclo[2.2.2]octa-2,7-diene product.
-
Protocol 2: Homo-Diels-Alder Reaction of this compound with N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD)
-
Materials:
-
This compound
-
N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD)
-
Suitable solvent (e.g., acetone (B3395972) or dichloromethane)
-
Silica gel for column chromatography
-
-
Procedure:
-
N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) is a highly reactive, colored species and is typically generated in situ or used as a solution. A solution of MeTAD in a suitable solvent is prepared.
-
To a solution of this compound (1 equivalent) in the chosen solvent, the solution of MeTAD (1 equivalent) is added dropwise at room temperature.
-
The reaction progress can be monitored by the disappearance of the characteristic color of MeTAD.
-
The reaction is stirred until the color is completely discharged.
-
The solvent is removed under reduced pressure.
-
The resulting crude adduct is purified by column chromatography on silica gel to yield the homo-Diels-Alder product.
-
Conclusion
References
assessing the stability of Bicyclo[2.2.2]octa-2,5-diene complexes with different transition metals
A comprehensive analysis of the stability of Bicyclo[2.2.2]octa-2,5-diene (BCOD) complexes with various transition metals is crucial for their application in catalysis and materials science. This guide provides a comparative assessment of their stability, supported by available experimental data and computational insights. Detailed experimental protocols for synthesis and characterization are also included to aid researchers in the field.
This compound (BCOD) is a strained bicyclic olefin that serves as a versatile ligand in organometallic chemistry. The stability of its complexes with transition metals is a key determinant of their catalytic activity and practical utility. This guide aims to provide a comparative overview of the stability of BCOD complexes with a focus on rhodium, iridium, palladium, and platinum, while also touching upon nickel and cobalt.
Comparative Stability Analysis
Table 1: Summary of Stability Data for Transition Metal-BCOD Complexes
| Transition Metal | Complex Type (Example) | Stability Data | Remarks |
| Iridium (Ir) | [Ir(BCOD)Cl]₂, [IrH(η⁵-C₅Me₅)(η⁴-BCOD)]⁺ | Stable at room temperature. Some hydride complexes have decomposition temperatures of 55 °C, 147 °C, and 163 °C. | Iridium complexes with BCOD are generally considered stable and can be isolated. |
| Rhodium (Rh) | [Rh(BCOD)Cl]₂ | Protonated complexes are unstable at temperatures above -80°C. [Rh(cod)₂]SbF₆ decomposes at 190 °C, while the FSA salt decomposes at 166 °C. | The stability of rhodium-BCOD complexes can be influenced by counter-anions and the presence of other ligands. |
| Palladium (Pd) | Pd(BCOD)₂ | Generally less stable than platinum analogues. Decomposes at ambient temperatures.[1] | Palladium(0) olefin complexes are known to be reactive and can be thermally sensitive. |
| Platinum (Pt) | Pt(BCOD)₂ | Generally more stable than palladium analogues. | Platinum complexes with olefins are typically more stable than their palladium counterparts. |
| Cobalt (Co) | Coordinated BCOD complexes | Protonated complexes are unstable and decompose upon warming to room temperature. | Similar to rhodium, cobalt-BCOD complexes can be thermally sensitive. |
| Nickel (Ni) | Ni(BCOD)₂ | Expected to be reactive and potentially thermally sensitive. | Limited specific data available for BCOD complexes, but Ni(0) olefin complexes are generally reactive. |
Note: This table is a compilation of data from various sources and may not represent a direct side-by-side comparison under identical conditions.
Factors Influencing Stability
The stability of these complexes is a delicate balance of several electronic and steric factors. A logical relationship of these factors is depicted in the following diagram.
Caption: Factors influencing the stability of transition metal-BCOD complexes.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and comparative analysis of these complexes. Below are generalized protocols for the synthesis of a generic M(BCOD) complex and for assessing its thermal stability via thermogravimetric analysis (TGA).
General Synthesis of a Metal-BCOD Complex
This protocol outlines a typical procedure for the synthesis of a transition metal-BCOD complex. Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques, as many of the starting materials and products are air-sensitive.
-
Preparation of the Metal Precursor: A suitable metal precursor (e.g., a metal halide or a complex with a labile ligand) is dissolved in an appropriate anhydrous, deoxygenated solvent (e.g., THF, dichloromethane, or hexane).
-
Ligand Addition: this compound (BCOD), either as a solid or dissolved in a minimal amount of the same solvent, is added to the solution of the metal precursor. The molar ratio of ligand to metal will depend on the desired stoichiometry of the final complex.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from low temperatures like -78 °C to room temperature or elevated temperatures) for a period of time, which can range from minutes to several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Isolation and Purification: Upon completion of the reaction, the product is isolated. This may involve precipitation by adding a non-solvent, filtration, or removal of the solvent under vacuum. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel or alumina (B75360) under an inert atmosphere.
-
Characterization: The identity and purity of the synthesized complex are confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the coordination of the BCOD ligand to the metal center by observing shifts in the proton and carbon signals of the olefinic and bridgehead protons.
-
Infrared (IR) Spectroscopy: To observe changes in the C=C stretching frequency of the diene upon coordination.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex.
-
Elemental Analysis: To confirm the elemental composition of the complex.
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA is a standard technique to determine the thermal stability and decomposition profile of organometallic complexes.
-
Sample Preparation: A small, accurately weighed amount of the purified complex (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the sample during heating.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages. This data provides a quantitative measure of the thermal stability of the complex.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, characterization, and stability assessment of a transition metal-BCOD complex.
Caption: Experimental workflow for assessing the stability of metal-BCOD complexes.
Computational Insights into Stability
Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the stability of transition metal complexes. A key parameter derived from these calculations is the Bond Dissociation Energy (BDE), which represents the energy required to break the bond between the metal and the ligand.
A general approach to calculating the BDE for the dissociation of a BCOD ligand from a metal complex M(L)n(BCOD) is as follows:
BDE = E(M(L)n) + E(BCOD) - E(M(L)n(BCOD))
Where:
-
E(M(L)n(BCOD)) is the total electronic energy of the intact complex.
-
E(M(L)n) is the total electronic energy of the metal fragment after ligand dissociation.
-
E(BCOD) is the total electronic energy of the free BCOD ligand.
Accurate BDE calculations require the use of appropriate functionals and basis sets that can properly account for electron correlation and relativistic effects, especially for heavier transition metals.
Conclusion
The stability of this compound complexes is a critical parameter for their successful application. While iridium complexes generally exhibit high stability, the stability of rhodium, palladium, and other first-row transition metal complexes can be more variable and sensitive to the coordination environment. A combination of experimental techniques, such as thermogravimetric analysis, and computational methods provides a robust framework for assessing and comparing the stability of these important organometallic compounds. This guide provides researchers with the foundational knowledge and protocols to undertake such comparative studies.
References
A Comparative Guide to the Synthesis of Bicyclo[2.2.2]octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Leading Protocols
The bicyclo[2.2.2]octa-2,5-diene (BCOD) core is a rigid, strained scaffold that has found significant application in medicinal chemistry, materials science, and as a ligand in transition metal catalysis. The efficient synthesis of this valuable molecule is therefore of considerable interest. This guide provides a comparative analysis of two prominent synthetic protocols for the preparation of unsubstituted this compound, offering a cross-validation of their performance based on reported experimental data.
Performance Comparison of Synthesis Protocols
Two distinct and reliable methods for the synthesis of this compound are presented below: a two-step approach utilizing an acetylene (B1199291) synthon, and a multi-step pathway involving the formation and subsequent decarboxylation of a dicarboxylic anhydride (B1165640) intermediate. The quantitative data for each protocol is summarized in the table below for ease of comparison.
| Parameter | Protocol 1: Acetylene Synthon Method | Protocol 2: Dicarboxylic Anhydride Decarboxylation |
| Starting Materials | 1,3-Cyclohexadiene, cis-1,2-Bis(phenylsulfonyl)ethylene | 1,3-Cyclohexadiene, Maleic Anhydride, Lead Tetraacetate |
| Number of Steps | 2 | 3 |
| Overall Yield | 60% | Not explicitly reported for the full sequence |
| Key Intermediates | cis-5,6-Bis(phenylsulfonyl)bicyclo[2.2.2]oct-2-ene | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |
| Reaction Conditions | Step 1: Toluene, sealed tube, 110°C, 24h; Step 2: Methanol, Na-Hg amalgam, -20°C to rt | Step 1: Benzene, reflux, 3h; Step 2: H2O, reflux; Step 3: Pyridine, 60-65°C |
| Reagent Considerations | Use of sodium amalgam requires careful handling. | Lead tetraacetate is a toxic heavy metal reagent. |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes to this compound is depicted in the following diagrams.
Benchmarking the Catalytic Prowess of Bicyclo[2.2.2]octa-2,5-diene Derivatives in Asymmetric Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Chiral bicyclo[2.2.2]octa-2,5-diene (BCOD) derivatives have emerged as a privileged class of ligands in asymmetric catalysis, demonstrating remarkable efficiency and selectivity in a variety of carbon-carbon bond-forming reactions. Their rigid, C2-symmetric scaffold provides a well-defined chiral environment that can effectively control the stereochemical outcome of catalytic transformations. This guide offers an objective comparison of the catalytic activity of prominent BCOD derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in ligand selection and reaction optimization.
Quantitative Performance Analysis
The catalytic performance of BCOD derivatives is most commonly evaluated in rhodium-catalyzed asymmetric 1,4-addition reactions and the arylation of imines. The following tables summarize key performance indicators, including enantiomeric excess (ee) and yield, for representative BCOD ligands in these benchmark transformations.
Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Ketones
The conjugate addition of arylboronic acids to enones is a fundamental C-C bond-forming reaction. The data below showcases the effectiveness of different BCOD ligands in the reaction of phenylboronic acid with 2-cyclohexenone.
| Ligand | Catalyst Loading (mol%) | Substrate | Arylboronic Acid | Yield (%) | ee (%) | Reference |
| (R,R)-Ph-bod | 3 | 2-Cyclohexenone | Phenylboronic acid | >99 | 99 | [1] |
| (R,R)-Bn-bod | 3 | 2-Cyclohexenone | Phenylboronic acid | 94 | 99 | [2] |
| (R,R)-Fc,Ph-bod | 3 | 2-Cyclohexenone | Phenylboronic acid | 98 | >99 | [3] |
Note: Reaction conditions may vary slightly between studies, including solvent, base, and temperature, which can influence yield and enantioselectivity.
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
The enantioselective addition of organometallic reagents to imines provides a direct route to chiral amines, which are valuable building blocks in medicinal chemistry. The following table compares the performance of BCOD derivatives in the arylation of N-tosylarylimines.[4][5][6]
| Ligand | Catalyst Loading (mol%) | Imine Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |
| (R,R)-Ph-bod | 3 | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | Phenylboroxine | 96 | 98 | [5][6] |
| (R,R)-Bn-bod | 3 | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | Phenylboroxine | high | 94 | [5] |
| (R)-BINAP | 3 | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | Phenylboroxine | high | 80 | [4] |
Note: Ph-bod refers to (1R,4R)-2,5-diphenylthis compound, and Bn-bod refers to (1R,4R)-2,5-dibenzylthis compound. As demonstrated, BCOD-type ligands can show superiority in both enantioselectivity and catalytic activity over traditional chiral phosphorus ligands like BINAP in this transformation.[4]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these catalytic systems, detailed experimental procedures are crucial. Provided below is a representative protocol for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone using a BCOD derivative.
General Procedure for Rh-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
Materials:
-
[Rh(acac)(C2H4)2] (1.0 mol%)
-
(R,R)-Ph-bod ligand (1.1 mol%)
-
2-Cyclohexenone (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Potassium hydroxide (B78521) (KOH) (0.1 mmol)
-
1,4-Dioxane (B91453) (3.0 mL)
-
Water (0.3 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(acac)(C2H4)2] (2.6 mg, 0.01 mmol) and (R,R)-Ph-bod (3.6 mg, 0.011 mmol).
-
Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
To this solution, 2-cyclohexenone (96.1 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and a solution of KOH (5.6 mg, 0.1 mmol) in water (0.3 mL) are added sequentially.
-
The remaining 1,4-dioxane (2.0 mL) is added to the reaction mixture.
-
The Schlenk tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-phenylcyclohexanone.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Visualization
A fundamental understanding of the reaction mechanism is paramount for rational ligand design and optimization of reaction conditions. The catalytic cycle for the rhodium-catalyzed 1,4-addition of arylboronic acids is generally accepted to proceed through the following key steps: transmetalation, migratory insertion, and hydrolysis.
Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition of arylboronic acids.
The catalytic cycle begins with the active rhodium(I)-hydroxide species complexed with the chiral BCOD ligand. Transmetalation with the arylboronic acid generates an aryl-rhodium(I) intermediate. Subsequent coordination of the α,β-unsaturated ketone followed by migratory insertion of the aryl group to the β-position of the enone forms an oxa-π-allylrhodium(I) intermediate. Finally, hydrolysis of this intermediate regenerates the rhodium-hydroxide catalyst and releases the 1,4-addition product, thus completing the catalytic cycle.[7] The steric and electronic properties of the substituents on the BCOD ligand play a crucial role in controlling the facial selectivity of the migratory insertion step, thereby determining the enantioselectivity of the product.
This guide provides a concise yet comprehensive overview of the catalytic performance of this compound derivatives. The tabulated data, detailed experimental protocol, and mechanistic visualization are intended to serve as a valuable resource for researchers engaged in the field of asymmetric catalysis and drug discovery. The continued exploration and development of novel BCOD-based ligands hold significant promise for advancing the synthesis of complex chiral molecules.
References
- 1. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A chiral this compound ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 5. people.bu.edu [people.bu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.2]octa-2,5-diene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of bicyclo[2.2.2]octa-2,5-diene, a flammable organic compound.
This compound is a volatile and flammable liquid that requires careful management to mitigate safety and environmental risks. Adherence to established protocols is crucial to ensure the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Given its flammable nature, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Sources of ignition, such as open flames, hot plates, and spark-producing equipment, must be strictly avoided in the vicinity.[1][2][3]
Personal Protective Equipment (PPE):
When handling this compound, personnel should, at a minimum, wear:
-
Safety goggles to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.[1]
-
A laboratory coat to protect clothing and skin.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 500-23-2 | ChemNet |
| Molecular Formula | C₈H₁₀ | ChemNet |
| Molecular Weight | 106.165 g/mol | ChemNet |
| Flash Point | 18°C | ChemNet |
| Boiling Point | 142.4°C at 760 mmHg | ChemNet |
| Density | 0.969 g/cm³ | ChemNet |
The low flash point of 18°C confirms that this compound is a flammable liquid and must be handled accordingly.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. The following is a general procedural guide:
1. Waste Identification and Segregation:
-
This compound waste must be classified as flammable hazardous waste .
-
It should be collected separately from other waste streams, particularly from oxidizing agents and corrosive materials, to prevent dangerous chemical reactions.
-
Do not mix halogenated and non-halogenated solvent waste unless specifically permitted by your institution's waste management program.[4]
2. Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and should include the full chemical name: "this compound."
-
Keep the waste container securely closed at all times, except when adding waste.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from heat sources and direct sunlight.
-
Follow your institution's guidelines regarding the maximum volume of waste that can be stored in the laboratory and the maximum accumulation time.
4. Disposal Request and Pickup:
-
Once the waste container is full or the maximum accumulation time is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is a violation of regulations and poses a significant environmental and safety hazard.[5]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use a spill kit containing a non-flammable absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[3]
-
Place the absorbed material in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and waste disposal guidelines for detailed requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
